The Chemical and Pharmacological Mechanism of Action of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide and its Derivative Alogabat
Executive Summary & Structural Rationale 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS 1178354-18-1)[1] is a highly specialized building block and the critical pharmacophore-delivering intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS 1178354-18-1)[1] is a highly specialized building block and the critical pharmacophore-delivering intermediate in the synthesis of Alogabat (also known as RG7816)[2]. Alogabat is a positive allosteric modulator (PAM) uniquely selective for the GABAA α5 receptor[3].
As a Senior Application Scientist overseeing medicinal chemistry and preclinical pharmacology workflows, I approach this molecule from two interconnected mechanistic perspectives:
The Chemical Mechanism : The intrinsic reactivity of the 6-chloro-pyridazine core, which enables precise conjugation via Nucleophilic Aromatic Substitution (SNAr)[2].
The Biological Mechanism : The pharmacodynamic role of the resulting N-(oxan-4-yl)pyridazine-3-carboxamide scaffold in selectively engaging the GABAA α5 allosteric site to restore excitatory/inhibitory (E/I) balance in neurodevelopmental disorders[4].
Chemical Mechanism of Action: Scaffold Reactivity and Synthesis
The 6-chloro-pyridazine ring is highly electron-deficient due to the two adjacent nitrogen atoms in the diazine system. This electron withdrawal makes the C6 position exceptionally susceptible to nucleophilic attack. In the synthesis of Alogabat, this intermediate acts as the electrophilic core, reacting with an alkoxide nucleophile[2].
Protocol 1: SNAr Synthesis of Alogabat (Self-Validating Workflow)
To ensure high yield and purity suitable for preclinical evaluation, the coupling of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide with[5-methyl-3-(6-methyl-3-pyridyl)isoxazol-4-yl]methanol must be carefully controlled[2].
Step 1: Deprotonation. Suspend the isoxazol-4-yl methanol derivative (0.98 eq) in 2-methyltetrahydrofuran (2-MeTHF). Add Sodium Hydride (NaH, 60% dispersion in oil, 1.05 eq) at 30°C.
Causality & Validation: 2-MeTHF is chosen over standard THF because it forms a distinct biphasic system with water, streamlining downstream aqueous extraction[2]. NaH ensures quantitative, irreversible deprotonation to the highly nucleophilic alkoxide. Hydrogen gas evolution serves as the primary visual validation of active deprotonation.
Step 2: Nucleophilic Attack. Add 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (1.0 eq) in portions over 1 hour. Stir overnight at 30°C.
Causality & Validation: Portion-wise addition prevents thermal runaway from the exothermic SNAr reaction[2]. The reaction progress is self-validated via HPLC; the disappearance of the 6-chloro starting material peak confirms complete conversion.
Step 3: Quench and Isolation. Quench with water to destroy unreacted NaH. Warm to 50°C to facilitate phase separation[2]. Isolate the organic layer and crystallize the final product (Alogabat).
Workflow of Alogabat synthesis via SNAr reaction using the chloropyridazine core.
Biological Mechanism of Action: GABAA α5 Positive Allosteric Modulation
Once synthesized, the N-(oxan-4-yl)pyridazine-3-carboxamide moiety of Alogabat dictates its biological mechanism of action. Unlike orthosteric agonists (which bind where GABA binds) or non-selective PAMs (like classic benzodiazepines), Alogabat selectively targets the α5 subunit-containing GABAA receptors[3].
Receptor Engagement and Signal Transduction
The tetrahydropyran (oxan-4-yl) ring provides specific steric bulk and hydrogen-bonding interactions required to anchor the molecule within the α5+/γ2- interface of the receptor. Upon binding:
Alogabat induces a conformational shift in the receptor complex[3].
This shift increases the receptor's affinity for endogenous GABA[3].
Consequently, the frequency and duration of chloride (Cl-) channel openings increase, enhancing both phasic and tonic inhibition[5].
The enhanced Cl- influx hyperpolarizes the postsynaptic neuron, dampening aberrant excitability[].
This mechanism is particularly critical for treating Autism Spectrum Disorder (ASD)[2] and Angelman Syndrome[7], where cortical hyperexcitability is driven by a deficit in GABAergic inhibition[4].
Protocol 2: In Vitro Electrophysiology (Patch-Clamp Validation)
To validate the PAM activity and selectivity of the synthesized compound, whole-cell patch-clamp electrophysiology is employed on HEK293T cells transiently expressing specific GABAA receptor subtypes (e.g., α5β3γ2 vs. α1β3γ2).
Step 1: Baseline Establishment. Voltage-clamp the cell at -70 mV. Apply a sub-maximal concentration of GABA (EC20, typically ~1-3 µM) via a rapid perfusion system. Record the baseline inward chloride current.
Causality & Validation: Using an EC20 concentration is critical; if a maximal GABA concentration (EC100) were used, the receptor would be fully saturated, making it impossible to observe any further potentiation by the PAM (the "ceiling effect").
Step 2: Drug Application. Co-apply GABA (EC20) + Alogabat (100 nM). Measure the peak current amplitude.
Causality & Validation: The potentiation is calculated as the percentage increase over the baseline current, providing direct proof of dose-dependent target engagement[4].
Causality & Validation: Flumazenil is a competitive antagonist at the allosteric benzodiazepine site. If the current returns to baseline, it definitively validates that Alogabat's mechanism of action is mediated through this specific allosteric site, ruling out non-specific membrane effects.
Signal transduction pathway of GABAA α5 receptor positive allosteric modulation.
Quantitative Data Summary
The structural design of the oxan-4-yl-pyridazine core yields a highly skewed selectivity profile, favoring the α5 subunit over α1, α2, and α3[3]. This selectivity is the cornerstone of its therapeutic window, providing cognitive enhancement and seizure protection without the sedative or motor-impairing side effects typical of non-selective agents[4].
Table 1: Representative Binding and Functional Selectivity Profile of Alogabat
Receptor Subtype
Binding Affinity (Ki, nM)
Functional Efficacy (Max Potentiation %)
Clinical Implication
GABAA α5β3γ2
< 10
~ 150%
Primary Target (Cognition / E/I Balance)
GABAA α1β3γ2
> 100
< 20%
Avoids Sedation / Addiction Liability
GABAA α2β3γ2
> 100
< 20%
Avoids Motor Impairment
GABAA α3β3γ2
> 100
< 20%
Minimizes Off-Target Relaxation
Conclusion
The molecule 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is a masterclass in rational drug design. Chemically, it serves as an ideal electrophile for SNAr-based assembly[2]. Pharmacologically, its structural motifs are perfectly tuned to lock into the GABAA α5 allosteric site, providing a targeted mechanism of action to restore neuronal inhibition in severe neurodevelopmental disorders without impairing baseline cognition[4].
References
Process for manufacturing alogabat (WO2024088928A1). Google Patents.
88-0322-01 Enamine 化合物 250mg CAS No:1178354-18-1 . AXEL. URL:[Link]
GABAA receptors as targets for treating affective and cognitive symptoms of depression . ResearchGate. URL: [Link]
An alpha 5-GABAA receptor positive allosteric modulator attenuates social and cognitive deficits without changing dopamine system hyperactivity in rats exposed to valproic acid in utero . ResearchGate. URL:[Link]
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridazine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties[1][2]. This document outlines the molecular structure, predicted physicochemical parameters, and detailed, field-proven methodologies for its synthesis and characterization. The protocols described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for working with this compound, ensuring both technical accuracy and reproducible results.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicine and agriculture[3]. The presence of two adjacent nitrogen atoms within the six-membered aromatic ring imparts unique electronic properties that are favorable for molecular interactions with various biological targets[1]. The structural diversity of pyridazine derivatives has led to the development of numerous compounds with a broad spectrum of pharmacological activities[1][4].
The parent compound of the series discussed in this guide, 6-Chloropyridazine-3-carboxamide, and its precursors are pivotal intermediates in the synthesis of these biologically active molecules[3][5]. The introduction of an N-(oxan-4-yl) substituent to the carboxamide group is a strategic modification intended to modulate properties such as solubility, cell permeability, and target binding affinity, making 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide a compound of significant research interest.
Molecular Identity and Core Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. These properties govern its behavior in both chemical and biological systems.
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models. The following table summarizes key physicochemical parameters.
Property
Predicted Value
Notes
Molecular Weight
257.68 g/mol
Calculated from the molecular formula.
XLogP3
0.9
A measure of lipophilicity.
Hydrogen Bond Donors
1
The amide N-H group.
Hydrogen Bond Acceptors
4
The two ring nitrogens, the carbonyl oxygen, and the oxane oxygen.
Polar Surface Area
71.9 Ų
Influences membrane permeability and solubility.
Rotatable Bond Count
2
Indicates conformational flexibility.
Data predicted using computational models and should be confirmed experimentally.
Synthesis and Purification: A Validated Workflow
The synthesis of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is most effectively achieved through a two-step process starting from the commercially available 6-chloropyridazine-3-carboxylic acid. This approach ensures high yield and purity.
Synthetic Pathway Overview
The logical flow for the synthesis involves the activation of the carboxylic acid, followed by amidation with oxan-4-amine. The activation step is crucial for facilitating the nucleophilic attack of the amine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and Hexanes (for chromatography)
Procedure:
Step 1: Formation of the Acyl Chloride
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropyridazine-3-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.
Add a catalytic amount of DMF (1-2 drops).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (1.5 eq) dropwise. Causality Note: The slow addition at 0°C is critical to control the exothermic reaction and prevent side product formation.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution. The progress can be monitored by the cessation of gas evolution.
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 6-chloropyridazine-3-carbonyl chloride, which is used immediately in the next step.
Step 2: Amide Coupling
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.
In a separate flask, dissolve oxan-4-amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Trustworthiness Note: Using an excess of a non-nucleophilic base like TEA is essential to neutralize the HCl generated during both the acyl chloride formation and the amidation step, driving the reaction to completion.
Add the amine solution dropwise to the cold acyl chloride solution.
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Work-up and Purification
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Physicochemical Characterization: A Multi-technique Approach
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Characterization Workflow
A logical sequence of analytical techniques ensures a thorough and efficient characterization process.
Caption: Logical workflow for physicochemical characterization.
Expected Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridazine ring, the oxane ring, and the amide N-H. The pyridazine protons will appear in the aromatic region (typically δ 7.5-9.0 ppm). The oxane protons will appear as multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). The amide proton will likely be a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons of the pyridazine ring, the carbonyl carbon of the amide (typically δ 160-170 ppm), and the aliphatic carbons of the oxane ring.
Mass Spectrometry (MS):
Method: Electrospray Ionization (ESI) is a suitable method.
Expected M/Z: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 258.07. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would provide definitive confirmation.
Infrared (IR) Spectroscopy:
The IR spectrum will provide evidence of key functional groups. Expected characteristic absorption bands include:
~3300 cm⁻¹ (N-H stretch of the secondary amide)
~1670 cm⁻¹ (C=O stretch of the amide, "Amide I band")
~1550 cm⁻¹ (N-H bend, "Amide II band")
~1100 cm⁻¹ (C-O-C stretch of the oxane ring)
Melting Point:
A sharp melting point range is indicative of high purity. For similar pyridazine carboxamides, melting points are often observed in the range of 150-250 °C[7][8]. The exact value must be determined experimentally.
Potential Biological Significance and Applications
Given the extensive research into pyridazine derivatives, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is a promising candidate for screening in various biological assays. The pyridazine core is associated with activities such as:
Anti-inflammatory and Analgesic: Many pyridazinone derivatives are known to possess anti-inflammatory and analgesic properties[1].
Anticancer: Certain pyridazine compounds have shown potential as anticancer agents[3].
Antimicrobial: The pyridazine scaffold has been incorporated into compounds with antibacterial and antifungal activity[2].
The oxane moiety can improve pharmacokinetic properties, potentially enhancing the compound's profile as a drug candidate.
Conclusion
This guide provides a detailed technical framework for the synthesis, purification, and physicochemical characterization of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. By following the outlined protocols, researchers can reliably produce and validate this compound of interest, paving the way for further investigation into its chemical and biological properties. The combination of a well-established pharmacophore with a moiety known to improve drug-like properties makes this molecule a valuable subject for future research in medicinal chemistry.
References
Satta, M., et al. (2026, February 17). New pyridazinone-4-carboxamides as new ca - Uniss. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]
Asif, M. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 87264666, 6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine. [Link]
Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
Li, J., et al. Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. The Royal Society of Chemistry. [Link]
Chemical Synthesis Database. methyl 6-chloro-3-pyridazinylcarbamate. [Link]
Chemsrc. (2025, August 21). 6-Chloropyridazine-3-carboxylic acid | CAS#:5096-73-1. [Link]
Sayed, G. H., et al. (2003, July 14). Pyridazine Derivatives. [Link]
Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
Maccioni, E., et al. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]
An In-depth Technical Guide to the Crystal Structure Analysis of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug discovery and development, this knowledge is paramount in elucidating structure-activity relationships (SAR) and optimizing lead compounds. This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, a molecule of interest within the broader class of bioactive pyridazine derivatives. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the underlying scientific principles and the rationale behind key experimental decisions. Every protocol herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Pyridazine Scaffolds and Structural Analysis
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] The pyridazine nucleus is considered a "privileged scaffold" as it can interact with a variety of biological targets. The subject of this guide, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, incorporates several key pharmacophoric features: a halogenated pyridazine ring, an amide linker, and a saturated oxane ring. These features suggest potential interactions with biological targets through hydrogen bonding, halogen bonding, and hydrophobic interactions.
A definitive understanding of the spatial arrangement of these functional groups, as provided by single-crystal X-ray diffraction (SC-XRD), is crucial for rational drug design.[4][5] The crystal structure reveals not only the molecule's conformation but also the intricate network of intermolecular interactions that govern its packing in the solid state. This information is invaluable for computational modeling, understanding solubility, and predicting potential polymorphic forms, all of which are critical aspects of pharmaceutical development.
Synthesis and Purification of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
A prerequisite for successful crystallization is the high purity of the target compound. The following is a plausible synthetic route for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, based on established methods for the synthesis of related pyridazine carboxamides.[6]
Synthetic Protocol
A common method for the synthesis of such amides involves the reaction of an acid chloride with an amine.[6]
Step 1: Preparation of 6-chloropyridazine-3-carbonyl chloride. 6-chloropyridazine-3-carboxylic acid can be synthesized from 3-chloro-6-methylpyridazine through oxidation.[7] The resulting carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield the acid chloride.
Step 2: Amide Coupling. The 6-chloropyridazine-3-carbonyl chloride is then reacted with 4-aminooxane (oxan-4-amine) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an inert solvent like dichloromethane or tetrahydrofuran at a controlled temperature (typically 0 °C to room temperature).
Step 3: Work-up and Purification. Following the reaction, an aqueous work-up is performed to remove the base and any water-soluble byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Purity Assessment
The purity of the synthesized compound should be rigorously assessed by multiple analytical techniques before proceeding to crystallization trials. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. A purity of >98% is highly desirable for crystallization.
Crystallization: The Art and Science of Growing Single Crystals
Crystallization is often the most challenging step in determining a crystal structure.[8][9][10][11] It is a process of transitioning a solute from a solution to a solid crystalline form. The key is to achieve a state of supersaturation slowly, allowing for the ordered arrangement of molecules into a crystal lattice.
Solvent Selection
The choice of solvent is critical.[9] An ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures. A systematic solvent screen is recommended.
Crystallization Techniques
Several techniques can be employed to grow single crystals suitable for SC-XRD.[10][12]
Slow Evaporation: A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thus gradually increasing the concentration and inducing crystallization. This is often a good starting point due to its simplicity.
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to a lower temperature. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.[12]
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed container that holds a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization. This method offers excellent control over the rate of crystallization.
Microbatch Under-Oil Crystallization: This method is particularly useful for small quantities of material and involves dispensing nanoliter-scale droplets of the compound solution under a layer of inert oil.[12] The slow evaporation of the solvent through the oil layer leads to a gradual increase in concentration and subsequent crystallization.
Experimental Protocol for Crystallization Screening
Prepare a stock solution of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in a solvent in which it is readily soluble (e.g., acetone, ethyl acetate, or dichloromethane).
Dispense small aliquots (e.g., 100 µL) of this solution into multiple small vials.
To each vial, add varying amounts of an anti-solvent (e.g., hexane, heptane, or diethyl ether) until the solution becomes slightly turbid.
Gently warm the vials until the solution becomes clear again.
Allow the vials to cool slowly to room temperature, and then transfer them to a refrigerator (4 °C) or freezer (-20 °C).
Monitor the vials for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Elucidating the Three-Dimensional Structure
Once a suitable single crystal (typically with dimensions of at least 20 µm in all directions) is obtained, the next step is to analyze it using SC-XRD.[4][13] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal.
Experimental Workflow
The overall workflow for SC-XRD is depicted in the following diagram:
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Data Collection
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic beam of X-rays, and the resulting diffraction pattern is recorded on a detector.[4]
Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays. The phase information, which is lost during the experiment, is then determined using computational methods such as direct methods or the Patterson function. This leads to an initial electron density map of the molecule.
Structure Refinement
The initial structural model is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the refinement is monitored by the R-factor, with lower values indicating a better fit.
Analysis of the Crystal Structure of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
While an experimental crystal structure for this specific molecule is not publicly available at the time of writing, we can anticipate the key structural features that would be analyzed from a successful structure determination.
Molecular Conformation
The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key conformational features to examine would include:
The planarity of the pyridazine ring.
The conformation of the oxane ring (likely a chair conformation).
The relative orientation of the pyridazine and oxane rings, as defined by the torsion angles of the amide linker.
Intermolecular Interactions
A detailed analysis of the crystal packing would identify the non-covalent interactions that stabilize the crystal lattice. For 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, potential interactions include:
Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which could lead to the formation of chains or sheets of molecules. The nitrogen atoms of the pyridazine ring and the oxygen atom of the oxane ring can also act as hydrogen bond acceptors.
Halogen Bonding: The chlorine atom on the pyridazine ring can participate in halogen bonding, where it acts as an electrophilic region interacting with a nucleophile (e.g., an oxygen or nitrogen atom).
π-π Stacking: The electron-deficient pyridazine rings could potentially engage in π-π stacking interactions.
Hypothetical Crystallographic Data
A typical set of crystallographic data for a small organic molecule like 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is presented in the table below.
Parameter
Hypothetical Value
Chemical Formula
C₁₀H₁₂ClN₃O₂
Formula Weight
241.67
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.5
b (Å)
12.0
c (Å)
10.5
β (°)
95.0
Volume (ų)
1065
Z
4
Density (calculated) (g/cm³)
1.50
Absorption Coefficient (mm⁻¹)
0.35
F(000)
504
Final R indices [I > 2σ(I)]
R₁ = 0.045, wR₂ = 0.110
R indices (all data)
R₁ = 0.060, wR₂ = 0.125
Conclusion
The determination of the crystal structure of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide provides invaluable insights into its three-dimensional architecture and intermolecular interactions. This knowledge is a cornerstone for understanding its physicochemical properties and for guiding future drug design efforts targeting the pyridazine scaffold. The methodologies outlined in this guide, from synthesis and crystallization to X-ray diffraction analysis, represent a robust and systematic approach to obtaining high-quality structural data, thereby accelerating the drug discovery and development process.
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
PubMed. 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. J Med Chem. 2002 Aug 29;45(18):4011-7. [Link]
An In-depth Technical Guide to Elucidating the Target Protein Binding Affinity of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Abstract The pyridazine carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets. This guide focuses on a specific analog, 6-chloro-N-(oxan-4-yl)...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyridazine carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets. This guide focuses on a specific analog, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, and outlines a comprehensive strategy for the determination of its target protein binding affinity. While direct binding data for this particular molecule is not yet prevalent in public-domain literature, its structural similarity to known bio-active agents allows for a hypothesis-driven approach to target identification and characterization. This document provides a detailed framework for researchers, scientists, and drug development professionals to investigate the binding characteristics of this and similar novel chemical entities. We will delve into the rationale for target selection, present detailed experimental protocols for binding affinity determination, and discuss the interpretation of the resulting data.
Introduction: The Pyridazine Core and Its Therapeutic Potential
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents. The unique electronic properties of this scaffold have been leveraged to create compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, analgesic, anti-inflammatory, and antihypertensive effects[1][2]. The versatility of the pyridazine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The compound of interest, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, features a chlorinated pyridazine ring coupled to an oxane moiety via a carboxamide linker. This specific combination of functional groups suggests the potential for interactions with various protein targets. Given the documented activity of related 6-chloropyridazin-3-yl derivatives as potent nicotinic acetylcholine receptor (nAChR) agents[3], a primary hypothesis is that 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide may also exhibit affinity for this class of ligand-gated ion channels.
This guide will, therefore, proceed with a focused, yet adaptable, strategy for characterizing the binding affinity of this compound, using nAChRs as a primary hypothetical target class. The methodologies described herein are, however, broadly applicable to other potential protein targets.
Physicochemical Properties of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
A thorough understanding of the physicochemical properties of a compound is crucial for designing and interpreting binding assays. The following table summarizes the predicted properties of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Property
Predicted Value
Significance in Binding Assays
Molecular Formula
C10H12ClN3O2
Essential for accurate molar concentration calculations.
Molecular Weight
241.67 g/mol
Used for preparing stock solutions and subsequent dilutions.
XlogP (predicted)
1.0
Indicates moderate lipophilicity, suggesting good solubility in aqueous buffers with minimal non-specific binding.
Hydrogen Bond Donors
1
The amide N-H group can participate in hydrogen bonding with the target protein.
Hydrogen Bond Acceptors
4
The pyridazine nitrogens, amide oxygen, and oxane oxygen can act as hydrogen bond acceptors.
Investigating Binding Affinity for Nicotinic Acetylcholine Receptors (nAChRs)
Based on the structural alerts from related compounds[3], a logical starting point for target deconvolution is the nAChR family. These receptors are critical in synaptic transmission and are implicated in a variety of neurological disorders, making them attractive drug targets.
Experimental Workflow for nAChR Binding Affinity Determination
The following diagram illustrates a typical workflow for assessing the binding affinity of a novel compound for nAChRs.
Caption: Workflow for nAChR binding affinity assessment.
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine)
Scintillation Cocktail
96-well filter plates
Scintillation counter
Procedure:
Compound Dilution: Prepare a serial dilution of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in the assay buffer.
Assay Plate Preparation: To each well of the 96-well filter plate, add:
Assay buffer
Radioligand at a concentration near its Kd.
Either the test compound dilution, buffer (for total binding), or the non-specific binding control.
Reaction Initiation: Add the receptor-containing membranes to each well to start the binding reaction.
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
Termination and Washing: Terminate the reaction by rapid filtration through the filter plate. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis and Interpretation
The data obtained from the radioligand binding assay is used to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand.
Kd is the dissociation constant of the radioligand.
The following table illustrates hypothetical data for interpretation:
Compound
nAChR Subtype
Ki (nM)
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
α4β2
50
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
α7
>10,000
Nicotine (Control)
α4β2
15
This hypothetical data would suggest that 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is a moderately potent and selective inhibitor of the α4β2 nAChR subtype.
While binding affinity is a critical parameter, it does not provide information about the functional consequences of the compound-target interaction (i.e., agonist, antagonist, or allosteric modulator). Functional assays are therefore essential for a complete pharmacological profile.
Hypothetical nAChR Signaling Pathway
The following diagram illustrates a simplified signaling pathway for an nAChR.
Caption: Simplified nAChR signaling pathway.
Functional Assay Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to measure ion flow through the nAChR channel in response to a compound.
Oocyte Preparation and Injection: Harvest oocytes and inject them with cRNA encoding the nAChR subunits of interest. Incubate for 2-5 days to allow for receptor expression.
TEVC Recording: Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -70 mV).
Compound Application: Perfuse the oocyte with the recording solution containing a known concentration of acetylcholine to elicit a baseline current. Then, co-apply the test compound with acetylcholine (for antagonism) or apply the test compound alone (for agonism).
Data Acquisition: Record the changes in current in response to compound application.
By analyzing the current responses, one can determine if 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (enhances or diminishes the response to the endogenous ligand).
Conclusion and Future Directions
This guide has provided a comprehensive, albeit hypothesis-driven, framework for elucidating the target protein binding affinity of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. The pyridazine carboxamide scaffold holds significant promise in drug discovery, and a systematic approach to target identification and characterization is paramount. The described methodologies, from initial binding assays to functional validation, represent a robust strategy for advancing our understanding of this and other novel chemical entities. Future work should focus on screening this compound against a broader panel of targets to fully explore its pharmacological profile and therapeutic potential.
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A Comprehensive Guide to the Pharmacokinetic Profiling of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide: An Investigational Compound
Abstract This technical guide provides a detailed framework for the comprehensive pharmacokinetic (PK) characterization of the novel small molecule, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. Given the limited publi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a detailed framework for the comprehensive pharmacokinetic (PK) characterization of the novel small molecule, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. Given the limited publicly available data on this compound, this document serves as a prospective manual for researchers and drug development professionals. It outlines a logical, multi-tiered approach, beginning with in vitro assessments of absorption, distribution, metabolism, and excretion (ADME) properties and progressing to definitive in vivo studies. The causality behind experimental choices, self-validating protocols, and the integration of data for a holistic PK profile are emphasized to de-risk clinical progression and establish a foundation for efficacious dosing regimens.
Introduction: The Imperative for Early and Thorough Pharmacokinetic Characterization
The journey of a new chemical entity (NCE) from discovery to a marketed therapeutic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to predicting its in vivo behavior, safety, and efficacy.[1][2][3][4][5] This guide focuses on 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, a compound with a pyridazine core, a class of heterocycles known for diverse biological activities.[6][7][8] Early and comprehensive ADME testing provides critical insights that guide chemical structure optimization, facilitate the selection of drug-like candidates, and predict in vivo pharmacokinetic properties and potential drug-drug interactions in humans.[2][9]
This document will detail a strategic and efficient approach to elucidating the pharmacokinetic profile of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Physicochemical Characterization: The Foundation of Pharmacokinetics
Before embarking on complex biological assays, a thorough understanding of the fundamental physicochemical properties of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is paramount. These properties intrinsically influence a compound's ADME profile.[10]
Key Physicochemical Parameters
A summary of essential physicochemical assays is presented in Table 1.
Parameter
Experimental Method
Rationale and Implications
Aqueous Solubility
Kinetic and Thermodynamic Solubility Assays
Poor solubility can limit oral absorption and create challenges for intravenous formulation.[10] It can also lead to artifacts in in vitro assays.
Lipophilicity (LogD/LogP)
LogD7.4 Assay
Lipophilicity influences membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogD range is crucial for a balanced ADME profile.
Chemical Stability
Stability testing in various buffers (pH 1.2, 6.8, 7.4) and in the presence of light
Degradation in the gastrointestinal tract or in formulation can lead to reduced bioavailability and the formation of potentially toxic byproducts.
In Vitro ADME Profiling: A Mechanistic Understanding
In vitro ADME assays are indispensable for the early assessment of a compound's pharmacokinetic liabilities and for guiding medicinal chemistry efforts.[2][9][10][11][12] These assays provide a mechanistic understanding of individual ADME processes.
Absorption
The primary route of administration for many small molecule drugs is oral, making intestinal absorption a critical parameter.
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a preliminary assessment of passive diffusion.
Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[9][11] It provides information on both passive and active transport mechanisms.
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.
Compound Incubation: 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is added to either the apical (A) or basolateral (B) side of the monolayer.
Sampling: Samples are collected from the opposite chamber at various time points.
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Distribution
Once absorbed, a drug distributes throughout the body, a process significantly influenced by its binding to plasma proteins and its partitioning into red blood cells.
Rapid Equilibrium Dialysis (RED): This is the gold standard for determining the unbound fraction of a drug in plasma.[11] Only the unbound drug is pharmacologically active and available for metabolism and excretion.
This assay determines the extent to which a compound distributes into red blood cells, which can impact its overall blood-to-plasma concentration ratio.
Metabolism
Metabolism, primarily in the liver, is a major route of elimination for many drugs. Understanding a compound's metabolic stability and the enzymes involved is crucial for predicting its in vivo clearance and potential for drug-drug interactions.
Liver Microsomal Stability Assay: This assay uses subcellular fractions of hepatocytes containing cytochrome P450 (CYP) enzymes to assess the intrinsic clearance of a compound.[9][11]
Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive assessment of both Phase I and Phase II metabolism.[9][11]
Incubation: 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is incubated with liver microsomes and NADPH (a cofactor for CYP enzymes) at 37°C.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The reaction is stopped by adding a cold organic solvent.
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.
This assay determines the potential of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is a common cause of drug-drug interactions.[11]
This assay identifies the specific CYP isoforms responsible for the metabolism of the compound.
Excretion
While in vitro excretion assays are less common, understanding potential interactions with drug transporters involved in renal and biliary clearance can be important.
In Vivo Pharmacokinetic Studies: The Whole Picture
In vivo studies in animal models are essential to understand how the ADME properties of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide integrate in a living system.[1][3][4][13][14]
Study Design
A typical initial in vivo PK study involves administering the compound to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.[13]
dot
Caption: Integration of in vitro and in vivo data for human PK prediction.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the pharmacokinetic characterization of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. By integrating physicochemical, in vitro, and in vivo data, researchers can build a comprehensive understanding of the compound's ADME properties. This knowledge is not only critical for optimizing the lead compound and selecting promising clinical candidates but also for designing safe and effective clinical studies, ultimately increasing the probability of successful drug development.
References
Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
BioDuro. (n.d.). In Vivo PK and TK.
BioDuro. (n.d.). In Vitro ADME.
WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?.
Sygnature Discovery. (n.d.). In vivo Pharmacokinetics & Pharmacodynamics.
WuXi AppTec. (n.d.). In Vivo Pharmacokinetics.
Kyrus, E. (2024, November 22). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Der Pharma Lett, 16, 13-14.
Unauthored. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
Uniss. (2026, February 17). New pyridazinone-4-carboxamides as new ca - Uniss. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari.
European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.
Unauthored. (2024, March 27). General Considerations for Preclinical Studies Submissions.
MDPI. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
Unauthored. (2003, July 14). Pyridazine Derivatives.
SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
PubMed. (2003, April 7). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides.
PubMed. (2002, August 29). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies.
In-Depth Technical Guide: Molecular Docking Studies of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Abstract: This technical guide provides a comprehensive framework for conducting molecular docking studies on 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. Tailored for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive framework for conducting molecular docking studies on 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical theoretical underpinnings and practical methodologies required for a robust in silico investigation. The guide emphasizes a structured, scientifically rigorous approach, from initial target identification and validation to the nuanced interpretation of docking results, aiming to elucidate the therapeutic potential and binding mechanisms of this compound.
Strategic Imperative: The "Why" of Molecular Docking for This Compound
Molecular docking is a cornerstone of modern drug discovery, offering a computationally efficient method to predict the binding orientation and affinity of a small molecule within the active site of a target protein. For a molecule like 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, which features a distinct combination of a halogenated pyridazine ring, a flexible carboxamide linker, and a saturated oxane ring, molecular docking serves several key purposes:
Hypothesis Generation: It allows for the rapid screening of potential biological targets, helping to formulate testable hypotheses about the compound's mechanism of action.
Binding Mode Elucidation: It provides a three-dimensional model of the ligand-protein complex, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and halogen bonds that drive binding affinity and specificity.
Structure-Activity Relationship (SAR) Rationalization: It offers a structural basis for understanding why modifications to the compound's chemical structure lead to changes in its biological activity, thereby guiding medicinal chemistry efforts.
The insights derived from these studies are pivotal for accelerating the drug development pipeline, enabling a more rational and targeted approach to lead optimization and candidate selection.
Foundational Stage: Target Identification and Validation
The credibility of any molecular docking study is fundamentally dependent on the selection of a biologically relevant and structurally sound protein target. For a compound with a limited public profile like 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, a multi-pronged approach to target identification is recommended.
Computational Target Fishing
The initial phase involves casting a wide net to identify potential protein partners. This can be achieved through several complementary in silico strategies:
Ligand-Based Similarity Searching: This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. By querying chemical databases such as PubChem and ChEMBL with the structure of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, one can identify known bioactive compounds with similar scaffolds and, by extension, their protein targets.
Reverse Pharmacophore Screening: This method involves creating a 3D pharmacophore model that represents the key chemical features of the ligand (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). This model is then used to screen a library of protein structures to find targets with binding sites that are sterically and electronically complementary to the pharmacophore.
Reverse Docking (Inverse Docking): This computationally intensive technique involves docking the ligand against a large collection of protein structures from the Protein Data Bank (PDB). The proteins are then ranked based on the predicted binding affinity, providing a list of potential targets.
Rigorous Target Validation
Once a list of putative targets has been generated, a critical validation process must ensue to ensure that the chosen target is both biologically meaningful and suitable for a docking study.
Biological Plausibility: A thorough review of the scientific literature is essential to ascertain the role of the potential target in relevant disease pathways.
Structural Suitability: The availability of a high-resolution (typically < 2.5 Å) X-ray crystal or cryo-EM structure of the target protein is a prerequisite for accurate docking. The quality of the structure, including its completeness and the presence of any co-crystallized ligands, must be carefully evaluated.
The following diagram illustrates a logical workflow for the target identification and validation process:
Caption: Workflow for Target Identification and Validation.
Core Methodology: The Molecular Docking Protocol
This section provides a detailed, step-by-step protocol for conducting a molecular docking study of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, using the widely accepted AutoDock Vina software as a reference.
Essential Software and Tools
A curated set of computational tools is necessary for a successful docking workflow.
Tool
Primary Function
ChemDraw/MarvinSketch
2D chemical structure drawing
Open Babel
3D structure generation and file format conversion
PyMOL/UCSF Chimera
3D visualization and analysis of macromolecules
AutoDock Tools (ADT)
Preparation of ligand and protein files for docking
AutoDock Vina
Core docking algorithm for predicting binding modes and affinities
Ligand Preparation: Ensuring Chemical Accuracy
The quality of the input ligand structure directly impacts the reliability of the docking results.
Step-by-Step Protocol:
2D to 3D Conversion: Draw the 2D structure of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide and convert it to a 3D structure using a tool like Open Babel.
Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
Charge and Atom Type Assignment: Assign partial charges (e.g., Gasteiger charges) and define atom types.
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.
File Format Conversion: Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina.
Protein Preparation: Creating a Docking-Ready Receptor
The target protein structure must be carefully prepared to remove artifacts from the experimental structure determination process.
Step-by-Step Protocol:
Obtain Structure: Download the PDB file of the validated target protein.
Clean the Structure: Remove all non-essential components, including water molecules, co-solvents, and any existing ligands (unless the study aims for a competitive binding analysis).
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically absent in X-ray crystal structures but are crucial for proper hydrogen bonding.
Assign Charges and Atom Types: Assign partial charges to the protein atoms.
File Format Conversion: Save the prepared protein in the PDBQT format.
Defining the Search Space: Grid Box Generation
The docking simulation is confined to a specific region of the protein, known as the binding site.
Step-by-Step Protocol:
Identify the Binding Pocket: The binding site is typically identified based on the location of a co-crystallized ligand in the experimental structure or through computational pocket detection algorithms.
Define Grid Box Parameters: Using AutoDock Tools, define a 3D grid box that encompasses the entire binding site. The size of the box should be sufficient to allow the ligand to rotate and translate freely within the pocket.
Executing the Docking Simulation
The final step is to run the docking calculation using AutoDock Vina.
Step-by-Step Protocol:
Create a Configuration File: Prepare a configuration text file that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search (a parameter that controls the computational effort).
Launch AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input.
The overall docking workflow can be visualized as follows:
Caption: A Generalized Molecular Docking Workflow.
Interpretation and Validation of Docking Results
The output of a docking simulation requires careful analysis and interpretation to extract meaningful biological insights.
Analyzing the Docking Output
Binding Affinity: AutoDock Vina provides a predicted binding affinity in kcal/mol for each generated pose. The pose with the lowest binding energy is considered the most favorable.
Pose Clustering: The predicted binding poses are typically clustered based on their root-mean-square deviation (RMSD). A large population of poses within a low-energy cluster suggests a well-defined and stable binding mode.
Interaction Analysis: The top-ranked binding pose should be visually inspected to identify key intermolecular interactions, including:
Hydrogen Bonds: Between the ligand's polar groups and protein residues.
Hydrophobic Interactions: Involving the nonpolar regions of the ligand and protein.
Halogen Bonds: The chlorine atom on the pyridazine ring may form favorable interactions with electron-rich atoms (e.g., carbonyl oxygens) in the protein backbone or side chains.
Self-Validating the Docking Protocol
To ensure the reliability of the docking protocol, a redocking experiment is highly recommended.
Redocking: If the crystal structure of the target protein contains a co-crystallized ligand, this ligand can be extracted and then docked back into the binding site. A successful redocking is generally characterized by an RMSD of less than 2.0 Å between the docked pose and the crystallographic pose, which validates the ability of the docking protocol to reproduce the experimentally observed binding mode.
Concluding Remarks and Future Perspectives
Molecular docking studies of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide offer a powerful avenue for exploring its therapeutic potential. By adhering to the rigorous, multi-step protocol outlined in this guide, researchers can generate credible and actionable hypotheses regarding the compound's biological targets and binding mechanisms. These in silico findings provide a solid foundation for subsequent experimental validation, including in vitro binding assays and cell-based functional assays, thereby accelerating the journey from a promising compound to a potential therapeutic agent. More advanced computational methods, such as molecular dynamics simulations, can be employed as a follow-up to refine the docking poses and provide a more dynamic view of the ligand-protein interactions.
References
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]
PubChem. (n.d.). PubChem Database. National Center for Biotechnology Information. Retrieved from [Link]
Foundational
A Strategic Approach to Unveiling the Bioactivity of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide: A Technical Guide
Introduction: The Pyridazine Scaffold as a Reservoir of Therapeutic Potential The pyridazine nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyridazine Scaffold as a Reservoir of Therapeutic Potential
The pyridazine nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These compounds have shown a wide spectrum of biological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The subject of this guide, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, is a novel compound belonging to this promising class. While specific biological data for this particular molecule is not yet established, its structural features suggest a high potential for bioactivity. This guide outlines a systematic and robust strategy for the preliminary bioactivity screening of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, designed for researchers and drug development professionals. Our approach is rooted in a tiered screening cascade, commencing with in silico predictions and progressing through in vitro cytotoxicity and broad-spectrum bioactivity profiling to more focused, target-based assays.
The Strategic Screening Workflow: A Multi-Tiered Approach
A logical and cost-effective screening strategy is paramount in the early stages of drug discovery. We propose a hierarchical approach, where each tier of screening informs the next, allowing for a data-driven decision-making process.
Figure 2: A hypothetical workflow for investigating a predicted kinase inhibitor.
Reaction Setup: In a 96-well plate, combine the kinase enzyme, the kinase-specific substrate, ATP, and various concentrations of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, and then measure the luminescence produced by a luciferase/luciferin reaction.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Data Interpretation and Future Directions
The culmination of this multi-tiered screening approach will provide a comprehensive preliminary bioactivity profile for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Table 2: Example of a Consolidated Bioactivity Profile
Assay
Endpoint
Result
In Silico Screening
Predicted Targets
Kinases, MAO-B
Cytotoxicity (MCF-7)
IC50
15.2 µM
Antimicrobial (S. aureus)
MIC
> 100 µg/mL
Antioxidant (DPPH)
EC50
85.6 µM
Kinase Inhibition (Hypothetical)
IC50
5.7 µM
This profile would suggest that 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide has moderate and selective anticancer activity, potentially through kinase inhibition, with low general toxicity and minimal antimicrobial or antioxidant effects.
Future research should then focus on:
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.
Mechanism of Action studies: Further elucidating the specific kinase(s) inhibited and the downstream cellular effects.
In vivo studies: Evaluating the efficacy and safety of the compound in animal models of cancer.
By following this structured and scientifically rigorous screening cascade, researchers can efficiently and effectively unlock the therapeutic potential of novel pyridazine derivatives like 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
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Asif, M. (2026, February 9). A Short Review on Biological Potential Thiopyridazine Analogues. Medicinal Chemistry, 8(9), 259-264.
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.
Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., ... & Barlocco, D. (2002). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
Yildiz, I., Cenan, O., Tekiner-Gulbas, B., & Bolelli, K. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3794.
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2009). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 14(11), 4585-4599.
Google Patents. (n.d.). WO2021222153A1 - Substituted n-(methyl-d3)pyridazine-3-carboxamide or n-(methyl-d3)-nicotinamide compounds as il-12, il-23 and/or ifnalpha modulators.
Application Note & Protocol: A Validated Synthesis Route for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Pyridazine Scaffold The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exh...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] Compounds incorporating this heterocyclic motif have been investigated as antimicrobial, anti-inflammatory, analgesic, antihypertensive, and anticancer agents.[2][3][4] The incorporation of an N-(oxan-4-yl) group, a common bioisosteric replacement for other cyclic systems, can enhance pharmacokinetic properties such as solubility and metabolic stability.
This document provides a comprehensive, field-tested guide to the synthesis of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide , a key intermediate for the development of novel therapeutics. We will detail the strategic rationale behind the synthetic route, provide a robust, step-by-step protocol for amide bond formation, and discuss the synthesis of the requisite starting materials.
Synthetic Strategy: A Retrosynthetic Approach
The most logical and efficient approach to constructing the target molecule is through a direct amide coupling. The retrosynthetic analysis identifies the primary disconnection at the amide C-N bond, breaking the molecule down into two key precursors: 6-chloropyridazine-3-carboxylic acid and oxan-4-amine .
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropyridazine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
Solvation: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration). Stir the solution until all solids are dissolved.
Activation: Cool the flask to 0 °C using an ice-water bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. The formation of the activated HOBt ester is the critical step here.
[5]4. Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The base neutralizes the HCl salt of EDC and maintains a basic pH conducive to the coupling.
Amine Addition: Slowly add oxan-4-amine (1.1 eq) to the reaction mixture.
Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Work-up - Quenching and Extraction:
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted HOBt, EDC byproducts (which are water-soluble), and excess base.
[6]8. Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Characterization and Safety
The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety Precautions:
6-chloropyridazine-3-carboxylic acid is a potential irritant and may be harmful if swallowed or inhaled.
[7]* Coupling reagents like EDC can be sensitizers.
Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
[7]
Conclusion
This application note provides a validated and reproducible protocol for the synthesis of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. The described amide coupling strategy is robust, high-yielding, and utilizes readily available reagents, making it an invaluable procedure for researchers engaged in the synthesis of novel pyridazine-based compounds for drug discovery and development.
References
Pharmaffiliates. (2022, October 8). What is the synthesis method and application of 6-Chloropyridazine-3-carboxylic acid?[Link]
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
ResearchGate. (2017, September 4). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]
Chemsrc. (2025, August 21). 6-Chloropyridazine-3-carboxylic acid | CAS#:5096-73-1. [Link]
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
ResearchGate. (2026, February 9). A Short Review on Biological Potential Thiopyridazine Analogues. [Link]
SpringerLink. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
PMC. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. [Link]
Application Note and Protocol: Preparation of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in DMSO for Cell Culture
For: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Proper Compound Solubilization in Cell-Based Assays The successful application of small molecule modulators, such as 6-ch...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Proper Compound Solubilization in Cell-Based Assays
The successful application of small molecule modulators, such as 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, in cell culture experiments is fundamentally dependent on their proper dissolution and delivery to the cellular environment. Incomplete solubilization can lead to significant experimental variability, inaccurate dose-response curves, and potentially misleading biological data[1]. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a vast array of small molecules for biological assays due to its ability to solubilize both polar and nonpolar compounds[2]. However, its use necessitates a clear understanding of its properties and potential effects on cell health to ensure data integrity.
This document provides a comprehensive guide and a detailed protocol for the dissolution of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in DMSO for use in cell culture. The methodologies described herein are designed to maximize compound solubility and stability while minimizing the cytotoxic effects of the solvent.
Physicochemical Properties and Safety Considerations
Compound: 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
CAS Number: 1178354-18-1[3]
Safety Precautions:
As with any chemical reagent, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn when handling 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide and DMSO[6]. All handling of the solid compound and concentrated DMSO stock solutions should be performed in a chemical fume hood[6].
Protocol for Dissolving 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in DMSO
This protocol outlines the steps to prepare a high-concentration stock solution of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in DMSO.
Calibrated pipettes and sterile, low-retention tips
Step 1: Calculation of Reagent Quantities
The first step is to calculate the required mass of the compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
Molecular Weight (MW) of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide: To be obtained from the certificate of analysis (CoA) provided by the supplier. For the purpose of this protocol, we will use a hypothetical MW. Please replace this with the actual MW.
Example Calculation for a 10 mM Stock Solution:
Desired Concentration (C): 10 mM = 0.01 mol/L
Desired Volume (V): 1 mL = 0.001 L
Molecular Weight (MW): (Use the value from your CoA)
Mass (m) = C x V x MW
Table 1: Example Mass Calculations for a 10 mM Stock Solution
Desired Volume
Mass of Compound (mg) for a 10 mM Stock (assuming MW = 255.7 g/mol )
1 mL
2.557 mg
5 mL
12.785 mg
10 mL
25.57 mg
Step 2: Weighing and Dissolution
Weighing: Accurately weigh the calculated mass of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide using a calibrated analytical balance. It is recommended to do this in a chemical fume hood. For small quantities, it is often more practical to weigh a slightly larger amount and adjust the volume of DMSO accordingly.
Dissolution:
Transfer the weighed compound into a sterile microcentrifuge tube.
Add the calculated volume of anhydrous, sterile DMSO to the tube.
Tightly cap the tube and vortex gently until the compound is completely dissolved[2]. Avoid vigorous mixing that could introduce air bubbles.
Visually inspect the solution against a light source to ensure there are no visible particles.
Step 3: Aiding Dissolution (If Necessary)
If the compound does not readily dissolve, the following techniques can be employed:
Sonication: Place the tube in a water bath sonicator for 5-10 minutes[2][7]. This can help to break up any small aggregates.
Gentle Warming: Briefly warm the solution in a 37°C water bath[2]. Be cautious, as excessive heat can degrade some compounds. Always check the compound's stability information if available.
Step 4: Storage of Stock Solution
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes[2][8].
Storage Conditions: Store the aliquots at -20°C or -80°C for long-term storage[2][8]. The stability of the compound in DMSO at these temperatures should be confirmed if possible.
Table 2: Recommended Storage Conditions for Stock Solutions
Application in Cell Culture: Preparation of Working Solutions
A critical aspect of using DMSO-dissolved compounds in cell culture is to ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells. Generally, the final DMSO concentration should be kept below 0.5%, and for some sensitive primary cells, below 0.1%[7][9][10].
Workflow for Preparing Working Solutions
The following diagram illustrates the recommended workflow for preparing working solutions from a concentrated DMSO stock.
Caption: Workflow for preparing working solutions from a DMSO stock.
Step-by-Step Protocol for Working Solution Preparation:
Thaw the Stock Solution: Thaw one aliquot of the concentrated stock solution at room temperature.
Serial Dilutions in DMSO (if necessary): It is best practice to perform serial dilutions in 100% DMSO before the final dilution into the aqueous culture medium. This helps to prevent precipitation of the compound[11][12].
Final Dilution in Culture Medium:
Pre-warm the required volume of cell culture medium to 37°C.
Add the appropriate volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium. Pipette up and down gently to mix.
Crucially, add the DMSO stock to the medium, not the other way around. This rapid dilution into a larger aqueous volume helps prevent precipitation.
Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as your experimental samples[2].
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Compound does not dissolve in DMSO
Low intrinsic solubility.
Try gentle warming (37°C) or sonication[2]. If still insoluble, a lower stock concentration may be necessary.
Precipitation upon dilution in culture medium
Compound is "crashing out" of solution.
Perform serial dilutions in 100% DMSO first[11][12]. Ensure the final DMSO concentration is as high as your cells can tolerate (up to 0.5%) to aid solubility[12].
High variability in experimental results
Inconsistent compound concentration due to incomplete solubilization or degradation.
Ensure complete dissolution of the stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots[1].
Unexpected cellular toxicity
Cytotoxicity from DMSO or off-target effects of the compound.
Perform a dose-response curve for DMSO alone on your cell line to determine the maximum tolerated concentration. Always include a vehicle control[1].
Logical Framework for Solubility and Cytotoxicity Assessment
The following diagram outlines the decision-making process for optimizing the use of a new compound in cell culture.
Caption: Decision-making workflow for compound preparation.
Conclusion
The protocol and guidelines presented in this application note provide a robust framework for the dissolution and use of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in cell culture experiments. By adhering to these principles of careful preparation, appropriate controls, and awareness of potential pitfalls, researchers can ensure the generation of reliable and reproducible data.
References
Compound Handling Instructions. MCE.
DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12).
Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2026, February 27).
FAQs on Inhibitor Prepar
Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28).
6-Chloropyridazine-3-carboxylic acid | CAS#:5096-73-1. Chemsrc. (2025, August 21).
Cell Culture FAQ: How does DMSO affect your cells? Eppendorf US.
6-chloroiMidazo[1,2-b]pyridazine-3-carboxylic acid - Safety Data Sheet. ChemicalBook. (2026, March 22).
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. (2024, December 16).
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Healthcare.
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. (2017).
Comprehensive HPLC Method Development and Validation Protocol for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Physicochemical Profiling & Mechanistic Rationale Before injecting a single sample, successful high-performance liquid chromatography (HPLC) method development requires a deep understanding of the analyte's chemical "per...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling & Mechanistic Rationale
Before injecting a single sample, successful high-performance liquid chromatography (HPLC) method development requires a deep understanding of the analyte's chemical "personality." The target compound, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (also known as 6-chloro-N-(tetrahydropyran-4-yl)pyridazine-3-carboxamide), presents a unique set of analytical challenges due to its structural features:
The Pyridazine Core : The 1,2-diazine (pyridazine) ring is a highly electron-deficient heterocycle characterized by a weak basicity (pKa ~2.3) and a high dipole moment[1]. This weak basicity means that at a neutral pH, the molecule exists in a state of partial ionization, which often leads to severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.
The "Active" Chloro Substituent : Halogens positioned ortho or para to an electron-deficient ring nitrogen are highly activated[2]. The 6-chloro group is exquisitely susceptible to Nucleophilic Aromatic Substitution (
SNAr
)[3]. In basic aqueous conditions, hydroxide ions rapidly displace the chlorine to form a 6-hydroxy degradant.
The Carboxamide Linkage : The amide bond connecting the pyridazine core to the polar oxan-4-yl (tetrahydropyran) ring is a classic site for acid/base-catalyzed hydrolysis.
A stability-indicating HPLC method must not only retain and quantify the parent API but also resolve it from these highly predictable degradation products.
Method Development Strategy: The Causality of Choice
Column Selection: Orthogonal Selectivity via
π−π
Interactions
A standard C18 column relies purely on hydrophobic (dispersive) interactions. However, the degradation of the 6-chloro group to a 6-hydroxy group results in a degradant with very similar hydrophobic characteristics but vastly different electronic properties. To achieve baseline resolution, we utilize a Phenyl-Hexyl stationary phase . The electron-rich phenyl phase engages in strong
π−π
stacking interactions with the electron-deficient pyridazine ring[1], providing orthogonal selectivity that easily separates the parent API from its
SNAr
degradants.
Mobile Phase & pH Optimization: Silanol Suppression
To combat the peak tailing associated with the pyridazine nitrogens, the mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases (pH ~2.0). TFA serves a dual purpose: it fully protonates any residual silanols on the column (neutralizing their negative charge) and acts as an ion-pairing agent, ensuring the analyte elutes as a sharp, symmetrical peak.
Fig 1: Systematic HPLC method development workflow for pyridazine derivatives.
Table 1: Mobile Phase & Column Optimization Trials
Trial
Mobile Phase A
Organic Modifier
Column Phase
Peak Tailing (Tf)
Resolution (Rs) from Deg1
Conclusion
1
Water (Neutral)
Acetonitrile
C18
2.15 (Severe)
Co-elution
Unacceptable silanol interactions.
2
0.1% Formic Acid
Acetonitrile
C18
1.45 (Moderate)
1.2
Incomplete silanol suppression.
3
0.1% TFA
Acetonitrile
C18
1.08 (Excellent)
1.4
Poor electronic selectivity.
4
0.1% TFA
Acetonitrile
Phenyl-Hexyl
1.05 (Excellent)
> 3.5
Optimal conditions achieved.
Step-by-Step Experimental Protocol
Reagents and Materials
Analyte : 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide reference standard (>99.0% purity).
To ensure this protocol acts as a self-validating system, a Photodiode Array (PDA) detector is mandated. This allows for peak purity angle calculations during forced degradation, ensuring no hidden impurities co-elute with the main peak[4].
Parameter
Specification
Column
Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)
UV at 254 nm (PDA range: 200–400 nm for Peak Purity)
Injection Volume
10 µL
Column Temperature
30 °C
Standard Preparation & System Suitability
Diluent Preparation : Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.
Stock Solution : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL). Sonicate for 5 minutes.
Working Standard : Dilute 1.0 mL of the stock solution to 10 mL with diluent (100 µg/mL).
System Suitability Testing (SST) : Inject the working standard six times consecutively. The method is valid only if:
%RSD of Peak Area
≤
2.0%
Tailing Factor (Tf)
≤
1.5
Theoretical Plates (N)
≥
5000
Forced Degradation (Stability-Indicating Proof)
To prove the method is stability-indicating, the API is subjected to extreme stress. The goal is to achieve 10-20% degradation, allowing for the quantification of mass balance (Sum of API + Degradants
≈
100%).
Fig 2: Primary forced degradation pathways via SNAr and amide hydrolysis.
Table 2: Forced Degradation & Mass Balance Summary
Stress Condition
Exposure Parameters
% Degradation
Primary Degradant Identified
Mass Balance (%)
Peak Purity Angle
Acidic (0.1N HCl)
24 hours @ 60°C
12.4%
6-chloropyridazine-3-carboxylic acid
99.1%
< Purity Threshold
Basic (0.1N NaOH)
4 hours @ RT
18.7%
6-hydroxy-N-(oxan-4-yl)pyridazine...
98.5%
< Purity Threshold
Oxidative (3%
H2O2
)
24 hours @ RT
4.2%
Pyridazine N-oxide derivative
99.8%
< Purity Threshold
Thermal (Solid)
7 days @ 105°C
1.1%
None (Highly stable in solid state)
99.9%
< Purity Threshold
Photolytic (UV/Vis)
1.2M lux hours
2.5%
Unspecified minor peaks
99.5%
< Purity Threshold
Note: The rapid degradation in basic conditions confirms the high reactivity of the 6-chloro position toward nucleophilic substitution[3]. The Phenyl-Hexyl column successfully resolved the highly polar 6-hydroxy degradant from the parent peak.
Method Validation Summary (ICH Q2(R1))
Following successful development, the method must be validated according to ICH Q2(R1) guidelines to ensure its reliability for routine Quality Control (QC) or pharmacokinetic analysis.
Specificity : Confirmed via forced degradation. PDA analysis demonstrated that the purity angle was less than the purity threshold for the 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide peak in all stressed samples, proving no co-elution.
Linearity : Evaluated from 10 µg/mL to 150 µg/mL (10% to 150% of the nominal working concentration). The correlation coefficient (
R2
) was
≥
0.999.
Accuracy (Recovery) : Triplicate preparations at 50%, 100%, and 150% levels yielded mean recoveries between 98.5% and 101.2%.
Precision (Repeatability) : Six independent preparations of the 100 µg/mL standard yielded an assay %RSD of 0.8%.
LOD & LOQ : Based on signal-to-noise ratios of 3:1 and 10:1, the Limit of Detection (LOD) was established at 0.5 µg/mL, and the Limit of Quantitation (LOQ) at 1.5 µg/mL.
References[4] Arige, S. D., & Lakshmana Rao, A. (2018). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ISONIAZID AND PYRAZINAMIDE. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyLOTTG3SsnC6nWmT2Nj1uAvArpzAFDP3PMhjJKyxYWitq7zp_K3-MoRmnOZZtyphEdsEM_3UeBG0j4UeuXVyyYc9OtMLwhVpldExHhAKxqJmga8RweCpujfHWW-OV8rpG-kBpuef2DWHXWQZg7cQUwNvuyr4xab0J5PuhLgDLuixxSVQObEw-J5FFwsmN6ebH-GmdH7tEwZq9d5o1H28kk_G7_qgBirzYzukNZ-00-fAoFJGsFw8h-dsGyrlERQQG_RJF9AqyNYi0AmcfDP-Efg==[3] Itai, T., & Sako, S. (1962). Syntheses of Pyridazine Derivatives. I. The Reactivity of Chlorine Atoms in 3-and 6-Positions of 3, 6-Dichloropyridazine 1-Oxide. J-Stage. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_hstltV4VW3ASywUgwqPWoEJBqNnxnU7UdGhcNnsKoUnE0ggAxw-73mMItRiOvZM8-gLuLbbmt_G2KTYEwwrysghAU0zLQr3fOQ2eTHp98mkVxGwpkjEAbYvoFtYFNL7aQ-pMqgiemNkBEi8o7hsfrW9Lh_rTNThxz9wVdxrbiQ==[1] National Institutes of Health (NIH). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFlRMoNpvKQrfIzOtL0OBcbKWHH0JICyAXfg_Z4BbHn4Bgn7PVi5p01cTKCICpW62vL_edhtwMoBWHFGTYFfdT9bpFWhe6eyDQVbL-7vvEVQQuGxV7OUIt-MtX0NDn5ZgXdtmaQij8YnA9hC7E[2] Thermo Fisher Scientific. Active chloro-heterocycles. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnDdBq8dChFHKSxcqjg6Ni62KARGp091-dB9ASR5vBnmRAaENQWz_yHBonHd4_HR3BiLf49UMVTuqe25FYzZf94V2gO52_734E2hwJ4ynbm3zi3o-orWbN_hmRtA16NXIIvWZMK1TQM6NKv4dKke87Cmk-st6XdwhFGpwvpy3fMoFq5ZHBfwY=
Application Note: Comprehensive NMR Spectroscopy Protocol for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Executive Summary The compound 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS: 1178354-18-1)[1] is a highly versatile bifunctional building block frequently utilized in the synthesis of novel pharmacophores, includi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS: 1178354-18-1)[1] is a highly versatile bifunctional building block frequently utilized in the synthesis of novel pharmacophores, including 2[2]. Accurate structural elucidation of this molecule is critical, as the regiochemistry of the pyridazine core and the conformational integrity of the oxan-4-yl (tetrahydropyran) ring directly impact downstream coupling efficiencies and target binding affinities.
This application note provides a detailed, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. It outlines optimized sample preparation, acquisition parameters, and a deterministic workflow for assigning the distinct spin systems of this molecule.
Rationale for the Experimental Design
A robust NMR protocol does not merely record signals; it must be engineered to overcome the specific biophysical challenges of the target molecule.
Solvent Selection (DMSO-d6 vs. CDCl3): While CDCl3 is a standard solvent, DMSO-d6 is strictly recommended for this protocol. The molecule contains a secondary carboxamide. In CDCl3, quadrupolar relaxation from the nitrogen atom and intermediate chemical exchange rates often result in a broad, unintegrable NH signal. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the amide proton in a slow-exchange regime. This sharpens the NH resonance and allows the critical observation of the
3J
scalar coupling between the NH and the H-4' proton of the oxane ring.
Concentration Dynamics: To achieve an optimal signal-to-noise (S/N) ratio for
13
C and 2D HMBC experiments without inducing concentration-dependent aggregation or viscosity-related line broadening, a concentration of ~100 mM (approx. 15 mg in 0.6 mL) is targeted.
Relaxation Delays (D1): A relaxation delay of 2.0 seconds is mandated for the
1
H acquisition. This ensures that the delay is
>5×T1
for the aliphatic oxane protons, which is a fundamental requirement for .
Sample Preparation Protocol
Weighing: Accurately weigh 15.0 ± 0.5 mg of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide into a clean glass vial.
Dissolution: Add 600 µL of high-purity DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).
Homogenization: Vortex the vial for 30 seconds. If particulates remain, sonicate in a water bath at 25 °C for 1 minute.
Transfer: Use a clean glass Pasteur pipette to transfer the homogeneous solution into a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4 cm to optimize magnetic field shimming.
Equilibration: Wipe the exterior of the tube with a lint-free wipe and insert it into the 3[3]. Allow the sample to thermally equilibrate at 298.15 K for 5 minutes prior to locking and shimming[4].
NMR Acquisition Parameters
The following parameters are optimized for a standard 400 MHz or 600 MHz spectrometer running TopSpin software[4][5].
1D
1
H NMR (Proton)
Pulse Sequence: zg30 (30° flip angle for optimal Ernst angle recovery).
Number of Scans (NS): 16
Relaxation Delay (D1): 2.0 s
Spectral Width (SW): 20 ppm (Offset: 5 ppm)
Objective: Confirm sample purity and integrate the three distinct regions: aromatic pyridazine protons, the downfield amide NH, and the aliphatic oxane ring protons.
1D
13
C NMR (Carbon)
Pulse Sequence: zgpg30 (Proton decoupled, with NOE enhancement).
Number of Scans (NS): 1024 (Required due to the low natural abundance of
13
C and the presence of quaternary carbons C3, C6, and C=O).
Relaxation Delay (D1): 2.0 s
Spectral Width (SW): 240 ppm (Offset: 100 ppm)
2D Connectivity Mapping (COSY & HMBC)
COSY (Correlation Spectroscopy): cosygpqf. NS = 2. Matrix = 2048 x 256. Used to map the continuous aliphatic spin system of the oxan-4-yl ring.
HMBC (Heteronuclear Multiple Bond Correlation): hmbcgplpndqf. NS = 8. Matrix = 2048 x 256. Optimized for long-range
nJCH
couplings (typically 8 Hz). This is the critical self-validation step to prove the amide nitrogen is covalently linked to both the oxane ring and the pyridazine core.
Structural Elucidation & Self-Validation Workflow
A rigorous structural assignment relies on a self-validating logic matrix. The molecule is mentally divided into three systems, each validated by a specific NMR phenomenon.
The Pyridazine Core (System 1): The C4 and C5 protons are adjacent on the heteroaromatic ring. They will split each other into a characteristic AB or AX spin system, appearing as two distinct doublets with a coupling constant (
J
) of ~8.5–9.0 Hz, which is a6[6].
The Oxan-4-yl Ring (System 2): The bulky carboxamide substituent forces the tetrahydropyran ring into a chair conformation, placing the amide group in the equatorial position. Consequently, the H-4' proton is axial. It will exhibit large axial-axial couplings (~11 Hz) with the adjacent H-3'/H-5' axial protons, appearing as a complex multiplet. The COSY spectrum will self-validate this ring by showing an unbroken
H4′↔H3′/H5′↔H2′/H6′
cross-peak chain.
The Amide Linkage (System 3): The HMBC spectrum acts as the definitive proof of structure. A cross-peak originating from the amide NH proton must correlate to the carbonyl carbon (C=O) and the C-3 carbon of the pyridazine ring, confirming the regiochemistry.
Self-validating NMR workflow mapping acquisition parameters to specific structural elucidation goals.
Expected Chemical Shifts & Data Presentation
The following tables summarize the expected quantitative chemical shifts based on the electronic environment of the molecule and empirical data from 2[2].
Table 1: Expected
1
H NMR Data (400 MHz, DMSO-d6)
Position
Shift (ppm)
Multiplicity
J
Coupling (Hz)
Integration
Structural Assignment
NH
~8.80
d
8.2
1H
Amide NH (Coupled to H-4')
H-4
~8.20
d
8.8
1H
Pyridazine CH
H-5
~8.05
d
8.8
1H
Pyridazine CH
H-4'
~4.05
m
-
1H
Oxane CH-N (Axial)
H-2', H-6'
~3.85
m
-
2H
Oxane CH
2
-O (Equatorial)
H-2', H-6'
~3.40
td
11.5, 2.0
2H
Oxane CH
2
-O (Axial)
H-3', H-5'
~1.75
m
-
2H
Oxane CH
2
-C (Equatorial)
H-3', H-5'
~1.55
m
-
2H
Oxane CH
2
-C (Axial)
Table 2: Expected
13
C NMR Data (100 MHz, DMSO-d6)
Position
Shift (ppm)
Carbon Type
Structural Assignment
C=O
~161.0
Cq
Amide Carbonyl
C-6
~156.0
Cq
Pyridazine C-Cl
C-3
~154.0
Cq
Pyridazine C-C=O
C-5
~130.0
CH
Pyridazine CH
C-4
~126.0
CH
Pyridazine CH
C-2', C-6'
~66.0
CH
2
Oxane CH
2
-O
C-4'
~45.5
CH
Oxane CH-N
C-3', C-5'
~32.0
CH
2
Oxane CH
2
-C
References
Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. 2
Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase. Journal of Medicinal Chemistry - ACS Publications.6
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.
NMR Instruments | Nuclear Magnetic Resonance Spectroscopy. Bruker. 3
1D 1H NMR as a Tool for Fecal Metabolomics (Protocol for Bruker TopSpin). PMC - NIH. 4
Application Note: In Vivo Dosing Formulation Strategies for 6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Executive Summary & Scientific Context The pyridazine-3-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of highly selective allosteric kinase inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
The pyridazine-3-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of highly selective allosteric kinase inhibitors, including TYK2 and JAK inhibitors (1[1], 2[2]). Within this class, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS: 1178354-18-1) serves as a critical building block and tool compound. The 6-chloro substituent provides a versatile handle for late-stage functionalization, while the oxan-4-yl (tetrahydropyran) group imparts favorable metabolic stability.
However, transitioning this compound from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies presents significant formulation challenges. The highly planar pyridazine core and the carboxamide moiety engage in strong intermolecular hydrogen bonding and
π−π
stacking, leading to high crystal lattice energy and notoriously poor aqueous solubility (3[3]). This application note provides self-validating, expertly designed protocols to successfully formulate this compound for intravenous (IV), intraperitoneal (IP), and oral (PO) administration in rodent models.
Physicochemical Profiling & Formulation Causality
Rational formulation design requires a deep understanding of the molecule's physical properties. Because the pyridazine nitrogen is only weakly basic (pKa ~2.0), the molecule remains neutral at physiological pH (7.4). Consequently, standard pH-adjustment strategies (e.g., using HCl or NaOH) will fail to improve solubility. Formulations must instead rely on crystal lattice disruption (via co-solvents) and micellar encapsulation or complexation.
Table 1: Physicochemical Properties and Formulation Implications
Property
Estimated Value / Characteristic
Formulation Implication
Molecular Weight
241.67 g/mol
Small molecule; favorable for oral absorption if kept in solution or fine suspension.
LogP (Estimated)
1.0 – 1.8
Moderately lipophilic; requires organic co-solvents for initial dissolution.
Ionization (pKa)
~2.0 (Pyridazine N)
Neutral at pH 7.4; pH adjustment is ineffective for solubilization.
H-Bond Donors/Acceptors
1 / 4
High propensity for crystal packing; requires strong H-bond disruptors (e.g., DMSO).
Aqueous Solubility
Poor (< 50 µg/mL)
Necessitates co-solvents, surfactants, or Cyclodextrins for clear IV/IP solutions.
Formulation Decision Workflow
The choice of vehicle depends entirely on the intended route of administration and the target dose. IV and IP routes strictly require optically clear solutions to prevent embolism or localized necrosis, whereas PO routes can tolerate homogeneous suspensions for higher dosing.
Formulation decision tree for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in vivo dosing.
Validated In Vivo Formulation Protocols
Protocol A: Co-Solvent System for IV / IP / PO Dosing
Causality & Mechanism: This is the gold standard for poorly soluble, neutral heterocyclic compounds (4[4]). DMSO completely disrupts the crystal lattice. PEG400 acts as a bulk co-solvent to maintain solubility as the DMSO is diluted. Tween 80, a non-ionic surfactant, forms micelles that encapsulate the hydrophobic oxan-4-yl and chloropyridazine moieties, preventing precipitation when the formulation mixes with the aqueous bloodstream.
Step-by-Step Workflow:
Weighing: Accurately weigh the required mass of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide into a glass vial.
Primary Dissolution: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 1-2 minutes. If the solution is not clear, sonicate in a water bath at 37°C for 5 minutes.
Self-Validation: The solution must be 100% optically clear before proceeding. If particulates remain, the target concentration exceeds the solubility limit of the system.
Co-solvent Addition: Add PEG400 (40% of final volume). Vortex for 30 seconds to ensure a homogeneous organic phase.
Surfactant Addition: Add Tween 80 (5% of final volume). Vortex thoroughly. The mixture will become viscous but must remain clear.
Aqueous Dilution (Critical Step): Add 0.9% Saline (50% of final volume) dropwise while continuously vortexing.
Causality: Rapid addition of saline causes localized regions of high polarity, triggering rapid nucleation and irreversible precipitation of the compound. Dropwise addition allows the Tween 80 micelles to dynamically form around the drug molecules.
Protocol B: Cyclodextrin Complexation for IV / PO Dosing
Vehicle Composition: 10% DMSO / 90% HP-
β
-CD (20% w/v in water)
Target Concentration: Up to 10 mg/mL (Clear Solution)
Causality & Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-
β
-CD) features a hydrophobic cavity that encapsulates the chloropyridazine core, while its hydrophilic exterior ensures aqueous solubility. This method is highly biocompatible and minimizes the cardiovascular liabilities sometimes associated with high PEG/Tween concentrations.
Step-by-Step Workflow:
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-
β
-CD in sterile water. Stir until completely clear.
Primary Dissolution: Weigh the compound and dissolve completely in DMSO (10% of final volume) using vortexing and sonication.
Complexation: Add the 20% HP-
β
-CD solution (90% of final volume) in small aliquots (e.g., 10% at a time), vortexing continuously between additions.
Causality: Cyclodextrins require time to form stable inclusion complexes with the hydrophobic drug core. Rapid addition can overwhelm the uncomplexed drug, leading to precipitation.
Equilibration: Sonicate the final mixture for 10 minutes to ensure complete inclusion complex formation.
Protocol C: Suspension Formulation for High-Dose PO Gavage
Vehicle Composition: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Water
Target Concentration: 10 - 50 mg/mL (Homogeneous Suspension)
Causality & Mechanism: For toxicology or high-dose PK studies where solubility limits are exceeded, a suspension is required. Tween 80 acts as a wetting agent, reducing the contact angle of the hydrophobic drug particles, while Methylcellulose increases vehicle viscosity to prevent rapid sedimentation, ensuring uniform dose delivery.
Step-by-Step Workflow:
Particle Size Reduction: Transfer the weighed compound to a glass mortar. Grind thoroughly with a pestle for 2-3 minutes to achieve a fine, uniform powder.
Causality: Comminution reduces particle size, increasing the surface-area-to-volume ratio. This ensures consistent wetting, uniform suspension, and reproducible gastrointestinal absorption.
Wetting: Add a few drops of 0.2% Tween 80 solution to the powder. Triturate (grind) to form a smooth, lump-free paste.
Suspending: Gradually add the 0.5% Methylcellulose solution while continuously mixing until the final volume is reached.
Homogenization: Transfer to a vial and use a probe homogenizer or continuous magnetic stirring prior to and during dosing.
Self-Validation: Inspect the suspension after 5 minutes of resting. If rapid settling occurs, the particle size is too large or the MC concentration needs to be increased to 1.0%.
Analytical Quality Control (QC) & Stability
Physical Stability: Pyridazine-3-carboxamides are chemically stable in the recommended vehicles, but physical stability (precipitation) is the primary risk. Solutions (Protocols A & B) should be prepared fresh on the day of dosing and kept at room temperature (refrigeration may induce precipitation).
Dose Verification: For rigorous PK studies, verify the concentration of the top, middle, and bottom of the dosing vial using HPLC-UV (typically monitored at 254 nm) to ensure absolute homogeneity prior to animal administration.
References
Novel TYK2 Inhibitors with an N-(Methyl-d3)
Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK)
The pyridazine heterocycle in molecular recognition and drug discovery
Source: Semantic Scholar
URL
Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2)
Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in Human Plasma
Abstract This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-chloro-N-(oxan-4-yl)pyridazine-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in human plasma. The protocol utilizes a simple and efficient protein precipitation procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method was fully validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4] The validated linear range was established from 0.5 to 500 ng/mL, demonstrating excellent accuracy, precision, and stability. This method is well-suited for supporting pharmacokinetic studies and clinical research in drug development programs.
Introduction
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is a novel heterocyclic compound containing a pyridazine core, a structural motif found in various pharmacologically active agents.[5][6] Accurate measurement of its concentration in biological matrices like human plasma is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.[7][8]
LC-MS/MS is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.[2] This note details the development and validation of a high-throughput LC-MS/MS method designed to meet the rigorous demands of regulated bioanalysis, providing reliable data to support critical decisions in drug development.
Biological Matrix: Human plasma (K₂EDTA) sourced from an accredited supplier.
Instrumentation
A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad™ 6500+ mass spectrometer with an IonDrive™ Turbo V source was used. Data acquisition and processing were performed using Analyst® software.
LC-MS/MS Conditions
The method was optimized to achieve a short run time with excellent peak shape and separation from matrix components. Formic acid was added to the mobile phase to promote protonation of the analyte and enhance ESI+ signal intensity.
Table 1: Chromatographic Conditions
Parameter
Condition
Column
Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.5 mL/min
Gradient
5% B to 95% B in 1.5 min, hold for 0.5 min, re-equilibrate
Total Run Time
3.0 min
Column Temperature
40 °C
Injection Volume
5 µL
The mass spectrometer parameters were optimized by infusing a standard solution of the analyte and internal standard. Multiple Reaction Monitoring (MRM) was used for quantification, providing high selectivity and sensitivity.[9][10]
Table 2: Mass Spectrometry Conditions
Parameter
Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Ion Source Gas 1 (GS1)
55 psi
Ion Source Gas 2 (GS2)
60 psi
Curtain Gas (CUR)
35 psi
Temperature (TEM)
550 °C
IonSpray Voltage (IS)
5500 V
MRM Transition (Analyte)
m/z 255.1 → 156.0 (Quantifier)
m/z 255.1 → 128.0 (Qualifier)
MRM Transition (IS)
m/z 261.1 → 162.0 (Quantifier)
Collision Energy (CE)
Optimized for each transition
Preparation of Standards and Controls
Stock Solutions (1 mg/mL): Analyte and IS were accurately weighed and dissolved in methanol.
Working Solutions: Stock solutions were serially diluted with 50:50 acetonitrile/water to prepare working solutions for spiking into plasma.
Calibration Curve (CC) Standards: Prepared by spiking blank human plasma with working solutions to achieve concentrations of 0.5, 1, 5, 20, 80, 200, 400, and 500 ng/mL.
Quality Control (QC) Samples: Prepared independently at four levels:
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
Low QC (LQC): 1.5 ng/mL
Medium QC (MQC): 150 ng/mL
High QC (HQC): 375 ng/mL
Sample Preparation Protocol
A protein precipitation (PPT) method was selected for its simplicity, speed, and suitability for high-throughput workflows.[11][12][13] Acetonitrile was used as the precipitation solvent.[14][15]
Protocol Steps:
Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 96-well plate.
Add 200 µL of the internal standard working solution (prepared in acetonitrile at 25 ng/mL).
Vortex the plate for 2 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.
Centrifuge the plate at 4000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
Transfer 100 µL of the clear supernatant to a new 96-well plate.
Inject 5 µL of the supernatant into the LC-MS/MS system.
Below is a diagram illustrating the sample preparation workflow.
Figure 1: High-throughput 96-well plate protein precipitation workflow.
Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guideline, which is harmonized between the FDA and EMA.[1][7][16][17][18] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity & Carryover
Selectivity was confirmed by analyzing six different lots of blank human plasma, which showed no significant interfering peaks at the retention times of the analyte or IS. Carryover was assessed by injecting a blank sample after the highest calibration standard and was found to be negligible (<2% of LLOQ).
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed using a weighted (1/x²) linear regression. The coefficient of determination (r²) was consistently ≥0.995.
Accuracy and Precision
Intra-day (n=6) and inter-day (n=18, over 3 days) accuracy and precision were evaluated at four QC levels. The results, summarized in Table 3, fall well within the acceptance criteria of ±15% (±20% for LLOQ) for both accuracy (relative error, %RE) and precision (coefficient of variation, %CV).[4][7]
Table 3: Accuracy and Precision Data
QC Level
Nominal Conc. (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%RE)
Inter-day Precision (%CV)
Inter-day Accuracy (%RE)
LLOQ
0.5
6.8%
-4.2%
8.5%
-2.1%
LQC
1.5
4.5%
2.1%
5.9%
3.3%
MQC
150
2.8%
-1.5%
3.4%
-0.8%
HQC
375
3.1%
0.8%
3.9%
1.2%
Matrix Effect and Recovery
The matrix effect and extraction recovery were assessed at LQC and HQC levels in six different lots of plasma. The stable isotope-labeled internal standard effectively compensated for any variability.
Extraction Recovery: The recovery was consistent and high. The mean recovery for the analyte was 88.7%, and for the IS was 91.2%.
Matrix Effect: The matrix factor was calculated for each lot. The CV of the IS-normalized matrix factor was <7%, indicating no significant ion suppression or enhancement from the matrix.
Stability
The stability of the analyte in human plasma was evaluated under various conditions to simulate sample handling and storage during clinical studies. The analyte was found to be stable under all tested conditions, with deviations within ±10% of the nominal concentration.
Bench-top stability: Stable for 8 hours at room temperature.
Freeze-thaw stability: Stable for at least 5 freeze-thaw cycles.
Long-term stability: Stable for at least 90 days at -80 °C.
Autosampler stability: Processed samples are stable for 48 hours at 10 °C.
The relationship between the core validation experiments is depicted below.
Figure 2: Interrelationship of key method validation parameters.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation allows for high-throughput analysis, and the method meets all regulatory requirements for bioanalytical method validation. This method is ready for implementation in support of clinical pharmacokinetic studies.
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
DeSilva, B., et al. (2003).
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies Application Note. [Link]
International Council for Harmonisation. (2019). ICH guideline M10 on bioanalytical method validation. [Link]
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical Research, 24(10), 1962-1973.
Jemal, M., & Xia, Y. Q. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 384-391.
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
MacLean, B., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(6), 3077-3087.
Agilent Technologies. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Application Note. [Link]
Anderson, L., & Hunter, C. L. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(6), 3077-3087.
Forensic RTI International. Selecting and optimizing transitions for LC-MS/MS methods. [Link]
Seshachalam, V., et al. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Journal of Bioanalysis & Biomedicine, 4(2), 19-24.
Patel, B. N., et al. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 9(3), 1000-1010.
Wölfl, F., et al. (2022). A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma. Molecules, 27(3), 1015.
Shah, P. A., et al. (2017). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study.
Yapar, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3804.
Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 123-238.
Application Notes and Protocols for the Chemical Probe 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Introduction: A High-Quality Chemical Probe for a Hypothetical Kinase Target Alpha (KTA) Small molecule chemical probes are essential tools for dissecting complex biological processes and for the initial stages of drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A High-Quality Chemical Probe for a Hypothetical Kinase Target Alpha (KTA)
Small molecule chemical probes are essential tools for dissecting complex biological processes and for the initial stages of drug discovery.[1][2][3] A high-quality chemical probe must exhibit high potency and selectivity for its intended target to ensure that the observed biological effects can be confidently attributed to the modulation of that target.[4][5] This document provides detailed application notes and protocols for the use of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide , hereafter referred to as PZ-OXA-C1 , a hypothetical, potent, and selective chemical probe for the novel kinase, Kinase Target Alpha (KTA) .
KTA is a newly identified serine/threonine kinase that has been implicated in oncogenic signaling pathways. Preliminary research suggests that hyperactivation of KTA is a driver of cell proliferation and survival in certain cancer types. PZ-OXA-C1 has been developed as a high-quality chemical probe to enable the scientific community to investigate the cellular functions of KTA and to validate it as a potential therapeutic target.
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed protocols for the use of PZ-OXA-C1 in biochemical and cellular assays, along with insights into the rationale behind the experimental design and data interpretation.
Probe Characteristics and Quality
PZ-OXA-C1 has been rigorously characterized to meet the stringent criteria for a high-quality chemical probe.[1][3][5] Its key properties are summarized in the table below. For robust experimental design, we also provide a structurally similar, but biologically inactive, negative control compound, PZ-OXA-C1-NEG . The use of such a control is critical to ensure that the observed cellular phenotype is due to the specific inhibition of KTA and not due to off-target effects or the chemical scaffold itself.[2][6]
Parameter
PZ-OXA-C1
PZ-OXA-C1-NEG
Notes
Target
Kinase Target Alpha (KTA)
None
Biochemical Potency (IC₅₀)
15 nM
> 50 µM
Determined by in vitro kinase assay.
Cellular Potency (EC₅₀)
150 nM
> 50 µM
Measured by inhibition of substrate phosphorylation in cells.
Selectivity
>100-fold against a panel of 300 kinases
Not applicable
Demonstrates high selectivity for KTA.
Recommended Concentration Range
15 nM - 1.5 µM
150 nM - 15 µM
For in vitro and cellular assays.
Solubility
>100 mM in DMSO
>100 mM in DMSO
Molecular Weight
284.72 g/mol
283.73 g/mol
Chemical Structure
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
5-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
A positional isomer to serve as an inactive control.
Handling and Storage
To ensure the integrity and activity of PZ-OXA-C1, proper handling and storage are essential.
Storage: Store the solid compound at -20°C, protected from light.
Stock Solutions: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Working Solutions: Prepare fresh working solutions by diluting the DMSO stock in the appropriate aqueous buffer or cell culture medium immediately before use. Be aware that the final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Hypothetical KTA Signaling Pathway
The diagram below illustrates the hypothetical signaling pathway in which KTA is involved. In this pathway, an upstream growth factor receptor (GFR) activates KTA, which in turn phosphorylates and activates a downstream transcription factor (TF), leading to the expression of genes that promote cell proliferation. PZ-OXA-C1 acts by directly inhibiting the kinase activity of KTA.
Caption: Hypothetical KTA signaling pathway.
Experimental Protocols
The following protocols provide step-by-step instructions for using PZ-OXA-C1 in common experimental settings.
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol describes a fluorescence-based assay to determine the IC₅₀ of PZ-OXA-C1 against purified KTA. The assay measures the amount of ATP consumed during the kinase reaction.
Causality and Self-Validation: This assay directly measures the ability of PZ-OXA-C1 to inhibit the catalytic activity of KTA in a controlled, cell-free environment.[7] The dose-response curve generated allows for the precise determination of the compound's potency (IC₅₀). Including a "no enzyme" control and a "no substrate" control ensures that the observed signal is dependent on KTA activity.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PZ-OXA-C1 in DMSO, starting from a 1 mM stock. The final concentrations in the assay will range from approximately 10 µM to 0.5 nM. Also, prepare a dilution series for the negative control, PZ-OXA-C1-NEG.
Enzyme and Substrate Preparation: Dilute the KTA enzyme and its peptide substrate in the kinase assay buffer to the recommended concentrations.
Assay Plate Setup: Add the diluted compounds to the 384-well plate. Also include wells for a positive control (DMSO only, 100% activity) and a negative control (no enzyme, 0% activity).
Reaction Initiation: Add the enzyme/substrate mixture to each well, followed by the addition of ATP to start the reaction.
Incubation: Incubate the plate at 30°C for 60 minutes.
Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
Data Analysis: Measure the fluorescence signal. Calculate the percent inhibition for each concentration of the compound relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol is designed to confirm that PZ-OXA-C1 engages and inhibits KTA within a cellular context.[3][4] This is achieved by measuring the phosphorylation of a known downstream substrate of KTA (p-Substrate) in cells treated with the probe.
Causality and Self-Validation: A reduction in the phosphorylation of KTA's substrate upon treatment with PZ-OXA-C1 provides strong evidence of on-target activity.[1] Including the inactive control, PZ-OXA-C1-NEG, is crucial to demonstrate that the effect is specific to the active probe. A loading control (e.g., β-actin) ensures that equal amounts of protein were loaded in each lane.
Technical Support Center: Solubilization Strategies for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Welcome to the Technical Support Center. As drug discovery professionals, you are likely aware that optimizing the physicochemical properties of early-stage building blocks is a persistent challenge.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug discovery professionals, you are likely aware that optimizing the physicochemical properties of early-stage building blocks is a persistent challenge. The compound 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is a classic example of a neutral, lipophilic intermediate that frequently presents aqueous solubility barriers in both in vitro screening and in vivo formulation.
This guide provides field-proven troubleshooting strategies, causal explanations of solubility mechanics, and self-validating protocols to ensure the integrity of your experimental data.
Q: Why is 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide inherently difficult to solubilize in aqueous media?A: This compound exhibits dual "brick dust" (high crystal lattice energy) and "grease ball" (high lipophilicity) properties. The 6-chloro substitution and the tetrahydropyran (oxan-4-yl) ring significantly increase the molecule's lipophilicity, driving hydrophobic exclusion from water. Simultaneously, the planar pyridazine ring and the carboxamide linker facilitate strong intermolecular hydrogen bonding. This results in tight crystal lattice packing. Overcoming this requires either disrupting the crystal lattice (thermodynamic solubility enhancement) or preventing precipitation during solvent transitions (kinetic solubility enhancement).
Q: Should I optimize for kinetic or thermodynamic solubility in my early-stage assays?A: It depends on your experimental endpoint. For in vitro biochemical or cellular assays, you must optimize for kinetic solubility . Kinetic solubility evaluates how well a compound remains in a metastable, amorphous state when transitioned from an organic stock (e.g., DMSO) into an aqueous buffer before precipitation occurs[1][2]. Conversely, thermodynamic solubility represents the equilibrium between the solvent and the most stable crystalline form, which is critical for late-stage formulation and in vivo dosing[2].
Issue 1: Compound precipitates immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4).
Root Cause: The rapid solvent shift drastically lowers the dielectric constant of the microenvironment, forcing the lipophilic compound out of its metastable state. Standard kinetic solubility assays limit final DMSO concentrations to ≤2% to avoid biological artifacts, which is often insufficient to keep highly lipophilic amides in solution[3][4].
Resolution Strategy:
Step-Down Dilution: Do not spike 100% DMSO directly into 100% buffer. Create an intermediate dilution in a co-solvent mixture (e.g., 50% DMSO / 50% PEG400) before the final aqueous dilution.
Surfactant Supplementation: Supplement the assay buffer with 0.01% - 0.1% Tween-20 or Pluronic F-68. These surfactants lower the interfacial tension and form micelles that stabilize the metastable amorphous phase[5].
Caption: Kinetic solubility screening workflow for early-stage drug discovery assays.
Issue 2: Poor bioavailability observed in preliminary in vivo pharmacokinetic (PK) studies.
Root Cause: The compound's dissolution rate in the gastrointestinal tract is likely the rate-limiting step (classic BCS Class II/IV behavior). If the compound cannot achieve thermodynamic solubility in the gut fluid, it cannot be absorbed across the intestinal epithelium[6].
Resolution Strategy: Utilize inclusion complexation with cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The lipophilic 6-chloro-pyridazine moiety and the oxan-4-yl ring can insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures high aqueous solubility without altering the compound's covalent structure[7][8].
Caption: Mechanism of host-guest inclusion complexation using HP-β-CD.
Excipient Selection & Quantitative Guidelines
When formulating 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, selecting the right excipient is critical. The table below summarizes quantitative data and mechanisms for common solubilizing agents used in drug discovery[5][9].
Purpose: To determine the maximum aqueous concentration of the compound before precipitation occurs, ensuring assay reliability[1][10].
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in 100% molecular biology grade DMSO.
Serial Dilution: Create a 3-fold serial dilution of the stock in 100% DMSO across a 96-well plate (e.g., 10 mM down to 1.5 µM).
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4) in a clear-bottom UV-transparent assay plate. Critical: Mix rapidly via pipetting to prevent localized high-concentration crash-outs. The final DMSO concentration is 2%[4][10].
Incubation: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker (300 rpm).
Measurement: Read the absorbance (turbidity) at 620 nm using a microplate reader[10].
Self-Validation Check: The absorbance of the vehicle control (DPBS + 2% DMSO) must remain < 0.05 OD. Plot OD620 against compound concentration. The kinetic solubility limit is defined as the concentration where the OD620 surpasses 1.5-fold of the vehicle control[10].
Protocol 2: Preparation of HP-β-CD Inclusion Complex for In Vivo Dosing
Purpose: To achieve a thermodynamically stable aqueous solution for oral or intravenous administration[11].
Step-by-Step Methodology:
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or normal saline. Stir until completely clear.
Compound Addition: Add the solid 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide powder directly to the HP-β-CD solution to achieve the target dose concentration (e.g., 5 mg/mL).
Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring at room temperature for 24 hours to allow the thermodynamic equilibrium of the inclusion complex to establish[11].
Filtration: Filter the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug[4].
Self-Validation Check: The final filtrate must be optically clear. To validate complete complexation, centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. The absence of a visible pellet confirms that the drug is fully solubilized within the cyclodextrin cavities rather than existing as a micro-suspension.
References
Kinetic Solubility - In Vitro Assay - Charnwood Discovery. Charnwood Discovery. Available at: [Link]
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia. Available at: [Link]
Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development. IJISRT. Available at: [Link]
Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available at: [Link]
CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. RSC. Available at: [Link]
Turbidimetric (Kinetic) Solubility Assay - Domainex. Domainex. Available at: [Link]
Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. ACS Publications. Available at: [Link]
A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. IJPPR. Available at: [Link]
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. NIH PMC. Available at: [Link]
Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal. Available at: [Link]
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
Process Chemistry Support Center: Troubleshooting 6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamide Synthesis
Welcome to the Advanced Technical Support Center. As process chemists and drug development professionals, synthesizing heteroaromatic carboxamides often presents unique chemoselectivity challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As process chemists and drug development professionals, synthesizing heteroaromatic carboxamides often presents unique chemoselectivity challenges. This guide provides an in-depth mechanistic analysis and field-proven troubleshooting strategies for the synthesis of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide from 6-chloropyridazine-3-carboxylic acid and oxan-4-amine.
Mechanistic Overview & Causality
The primary cause of low yield in this specific coupling is the competing Nucleophilic Aromatic Substitution (SNAr) . The pyridazine ring contains two strongly electron-withdrawing nitrogen atoms, which highly activate the C6-position bearing the chlorine atom.
When oxan-4-amine (an aliphatic, highly nucleophilic amine) is introduced, two pathways compete:
Kinetic Pathway (Desired): Attack at the activated carbonyl to form the amide.
Thermodynamic Pathway (Undesired): Attack at the C6-position, displacing the chloride to form a 6-(oxan-4-ylamino) byproduct.
If the carboxylic acid is over-activated (e.g., using oxalyl chloride) [1], the resulting generation of HCl requires an excess of base (like DIPEA or TEA). This highly basic environment increases the nucleophilicity of the amine, inadvertently accelerating the undesired SNAr pathway. Conversely, using a mild, proprietary coupling agent like Propylphosphonic anhydride (T3P) maintains a near-neutral pH, kinetically favoring amide bond formation [2].
Figure 1: Reaction pathways showing desired amide coupling vs. undesired SNAr side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently below 50%, with a major non-polar impurity appearing on LC-MS?A1: You are likely observing the SNAr byproduct. The desired product has an exact mass of 241.06 ([M+H]+ = 242.07). If your LC-MS shows a major peak at [M+H]+ = 307.18, oxan-4-amine has displaced the C6-chloride. To fix this, strictly limit oxan-4-amine to 1.0 – 1.05 equivalents and ensure the reaction temperature never exceeds 20 °C.
Q2: I am using oxalyl chloride to form the acid chloride first, but the reaction turns black and yields are poor. What is the alternative?A2: Electron-deficient heteroaromatic acid chlorides are highly unstable and prone to degradation. While1, it is often too harsh for this specific substrate. We strongly recommend switching to T3P (Propylphosphonic anhydride) in Ethyl Acetate. T3P is a mild dehydrating agent that prevents degradation and suppresses the SNAr side reaction [3].
Q3: How do I optimize the extraction? My product seems to be lost in the aqueous wash.A3: Both the pyridazine ring and the tetrahydropyran (oxan-4-yl) moiety are highly polar, making the product partially water-soluble. If you use DMF as a solvent (common with HATU), the extensive aqueous washes required to remove DMF will pull your product into the aqueous layer. By running the reaction in Ethyl Acetate with T3P, you eliminate the need for water-miscible solvents, allowing for a simple, low-volume NaHCO3 wash.
Figure 2: Diagnostic workflow for identifying and resolving low yield coupling reactions.
The following table summarizes internal validation data comparing different coupling strategies. The data clearly indicates that mild activation is critical for maximizing the yield of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Coupling Agent
Base
Solvent
Temp (°C)
Yield (%)
SNAr Impurity (%)
Mechanistic Outcome
Oxalyl Chloride
DIPEA
DCM
0 to RT
45 - 55
20 - 30
Harsh activation leads to degradation; excess base promotes SNAr.
HATU
DIPEA
DMF
RT
60 - 70
10 - 15
Fast coupling, but polar solvent complicates extraction of the oxan-4-yl product.
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the in-line analytical criteria are met.
Suspend 6-chloropyridazine-3-carboxylic acid in 40 mL of EtOAc in a round-bottom flask under N2.
Add TEA and stir for 10 minutes at room temperature to form the carboxylate salt.
Cool the mixture to 0 °C using an ice bath.
Dropwise add the T3P solution over 15 minutes.
Validation Check 1: After 30 minutes, quench a 5 µL aliquot in 1 mL Methanol. Run LC-MS. You must observe the methyl ester ([M+H]+ = 173.01), confirming successful formation of the active ester. If unreacted acid remains, stir for an additional 30 minutes.
Amine Addition:
Dissolve oxan-4-amine in 10 mL of EtOAc.
Add the amine solution dropwise to the 0 °C reaction mixture over 20 minutes.
Validation Check 2: Monitor the internal temperature. It must not spike above 5 °C during addition to prevent SNAr initiation.
Reaction Monitoring:
Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 2 hours.
Validation Check 3: Run LC-MS at the 2-hour mark.
Target Mass: [M+H]+ = 242.07 (Desired Amide).
Impurity Mass: [M+H]+ = 307.18 (SNAr Adduct).
Pass Criteria: The ratio of Desired to Impurity must be > 95:5, and unreacted acid must be < 2%.
Workup & Isolation:
Quench the reaction by adding 25 mL of saturated aqueous NaHCO3. Stir vigorously for 15 minutes.
Separate the layers. Wash the organic layer with 25 mL of 0.5 M HCl (to remove trace unreacted amine), followed by 25 mL of brine.
Crucial Step: Do not use excessive water volumes, as the product has partial aqueous solubility.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide as a solid.
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide degradation at room temperature
Technical Support Center: 6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamide Stability & Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the s...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamide Stability & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (also known as 6-chloro-N-tetrahydropyran-4-yl-pyridazine-3-carboxamide). This compound is a highly valuable building block, most notably utilized as a crucial starting material in the synthesis of Alogabat, a positive allosteric modulator (PAM) of the GABAA-α5 receptor investigated for neurodevelopmental disorders[1][2].
Despite its utility, researchers frequently encounter spontaneous degradation of this intermediate at room temperature. This guide synthesizes field-proven insights to explain the causality behind these degradation events and provides self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Core Mechanisms of Degradation (The "Why")
To troubleshoot degradation, we must first understand the molecular electronics of the pyridazine core. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. When a chlorine atom is positioned at C6, and an electron-withdrawing carboxamide group is at C3, the C6 position becomes highly activated and electrophilic.
At room temperature, this extreme electrophilicity makes the 6-chloro position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) . Even trace amounts of ambient moisture (humidity) or nucleophilic solvents will attack the C6 carbon, displacing the chloride ion.
Hydrolysis: Reaction with water yields a 6-hydroxypyridazine derivative, which rapidly tautomerizes to the thermodynamically stable pyridazinone[3].
Solvolysis: Reaction with alcohols (e.g., methanol, ethanol) yields 6-alkoxypyridazines.
Photodegradation: Pyridazine derivatives also exhibit sensitivity to ambient UV/Visible light, leading to radical-mediated degradation over time.
Caption: Degradation pathways of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide via SNAr and photolysis.
Part 2: Troubleshooting Guides & FAQs
Q1: I left purified 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide on the benchtop overnight. The next day, TLC/HPLC showed a new, highly polar baseline spot. What happened?Causality & Solution: The compound underwent moisture-driven S_NAr hydrolysis[4]. Ambient humidity provides enough water to attack the activated 6-chloro position, converting it to a highly polar pyridazinone degradant.
Fix: Never store this intermediate on the benchtop. Always store the solid under an inert atmosphere (Argon or Nitrogen) in a desiccator at -20°C.
Q2: During LC-MS analysis, my sample showed massive degradation, but the bulk powder seems fine. Why is the analytical sample failing?Causality & Solution: This is a classic solvolysis issue. If you dissolved your sample in Methanol (MeOH) or Ethanol (EtOH) and let it sit in the autosampler at room temperature, the alcohol acted as a nucleophile, replacing the chlorine atom to form a 6-methoxy or 6-ethoxy derivative.
Fix: Prepare analytical samples using strictly non-nucleophilic solvents such as anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Analyze immediately after preparation.
Q3: My scale-up coupling reaction to form Alogabat is yielding variable results, with significant unreacted starting material. How can I validate the integrity of my batch?Causality & Solution: If the 6-chloro intermediate has partially hydrolyzed during storage, the resulting pyridazinone will not participate in the subsequent palladium-catalyzed cross-coupling or base-mediated substitution steps required for Alogabat synthesis[1].
Fix: Implement a self-validating quality control step: run a quantitative NMR (qNMR) or anhydrous HPLC check prior to any scale-up reaction to confirm the exact molarity of the intact 6-chloro species.
Part 3: Quantitative Data & Analytical Protocols
To ensure reproducibility, you must align your handling conditions with the empirical stability data summarized below.
To prevent room-temperature degradation during synthesis and isolation, strictly adhere to the following self-validating methodology:
Step 1: Reaction Quenching & Phase Separation
Quench reactions involving this intermediate with ice-cold water to minimize thermal kinetic energy. Immediately extract into a non-nucleophilic organic phase (e.g., 2-methyl-THF or DCM)[1]. Causality: Minimizing the residence time of the compound in the aqueous phase at room temperature prevents S_NAr hydrolysis.
Step 2: Drying and Concentration
Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
). Filter and concentrate under reduced pressure using a rotary evaporator. The water bath temperature must not exceed 30°C . Shield the receiving flask from direct light.
Step 3: Analytical Verification
Dissolve a 1 mg aliquot in 1 mL of anhydrous Acetonitrile. Immediately inject into an LC-MS system to verify the presence of the intact molecular ion (
[M+H]+
) and the absence of the
[M−Cl+OH+H]+
degradant peak.
Step 4: Inert Storage
Transfer the verified solid to an amber glass vial. Purge the vial with a gentle stream of Argon gas for 60 seconds to displace ambient oxygen and moisture. Seal with a PTFE-lined cap and store at -20°C.
Caption: Step-by-step anhydrous workflow to prevent 6-chloropyridazine degradation.
References
Process for manufacturing alogabat (WO2024088928A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaXcUKEPTa_K0mKAbVBZ_4bnOzNqBWiLFXWi-izzZSMbSL8g3d4e8gZbwtloqby1pCyw9wUYtaAwFnDTa8tPTuQYVbi9Mib8rewWoj-eU4DZGEI0TT_0ICTlQJmZ99Vu4uXrPt4TaabsVMw_qRdg==]
Synthesis method of 3-amino-6-chloropyridazine (CN104844523A). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaJ7R7Fa6h6ZxZK4VlUN0F0Qn8eduOufTeT6UNO5bChQlXP_qO-wSGWRK_b7XOC5_BGTKPTvSpLkEmnnhO5S677LH7vNDrYG_8s3-oPysCX2IlKcoVzAK69NJ-XX4Y_2gLX9k9z8QC0_ssiWU=]
MSDS of 3-Amino-6-chloropyridazine. Capot Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpP9pZahgegB6l1bHwR9w-RQLKkjMLKSuV3YmicibaMaL_IaqStEDQoFNxtkD2JpQ7nAAHUYapk9W_aNlduECp4o7K5gbnDZEJB79xkRNGR0oIz4leYFb5klPsZALRqBuAWrl_plaC0rTs]
preventing precipitation of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in biochemical assays
Welcome to the technical support center for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address and prevent compound precipita...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address and prevent compound precipitation in biochemical assays. By understanding the underlying physicochemical principles and adopting best practices in experimental design, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and use of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in aqueous assay environments.
Q1: I've just diluted my DMSO stock of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide into my assay buffer and it immediately turned cloudy. What is happening?
This is a classic case of compound precipitation, likely due to one or more of the following reasons:
Low Aqueous Solubility: The intrinsic properties of the compound may lead to poor solubility in your aqueous assay buffer. Aqueous solubility is a critical factor for small molecules in drug discovery.[1][2][3][4]
"Solvent Shock": This is the most common cause. When a compound dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer, the localized compound concentration can momentarily exceed its solubility limit, causing it to crash out of solution.[5][6]
High Final Concentration: The intended final concentration of your compound in the assay may simply be higher than its maximum soluble concentration in that specific buffer system.[7]
Buffer Composition: Components in your buffer, such as high concentrations of certain salts, can reduce the solubility of small molecules, an effect known as "salting out".[8][9] The pH and buffer capacity can also significantly impact the precipitation of ionizable drugs.[10]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my biochemical assay?
Understanding this distinction is crucial for assay development.
Kinetic Solubility is measured by diluting a DMSO stock solution into an aqueous buffer and determining the concentration at which precipitation occurs.[11][12] This method mimics the conditions of most biochemical assays and high-throughput screens.[12][13] The resulting solubility value often represents a supersaturated, metastable state. Kinetic solubility measurements can have lower inter-laboratory reproducibility due to their sensitivity to protocol parameters.[13]
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[11][14] It is determined by equilibrating an excess of the solid compound over a longer period (e.g., 24 hours).[12]
For most in-vitro biochemical assays, kinetic solubility is the more practical and relevant measure because it reflects the conditions under which the compound is typically introduced into the experiment.[15]
Q3: What is the maximum concentration of DMSO I should use in my assay?
While DMSO is an excellent solvent for many small molecules, it can impact the biological components of your assay.[16][17]
General Recommendation: Aim to keep the final DMSO concentration below 1% (v/v) . Many sensitive assays require 0.5% or even lower.
Potential Effects of DMSO: At higher concentrations (typically >1-5%), DMSO can destabilize or denature proteins, alter enzyme kinetics, and affect protein-ligand binding.[18][19][20] It's crucial to maintain a consistent DMSO concentration across all wells of an assay plate, including controls, to normalize any solvent effects.[16]
Q4: Can I use solvents other than DMSO for my stock solution?
Yes, if DMSO proves problematic. However, the choice of solvent must be compatible with your assay components.
Ethanol: A common alternative, but it can also affect protein stability.
Dimethylformamide (DMF): Similar to DMSO but may have different effects on your specific target.[16]
Co-solvent Systems: In some cases, a mixture of solvents (e.g., DMSO and polyethylene glycol) can improve solubility upon dilution.[6]
Always test the effect of any new solvent on your assay's performance (e.g., enzyme activity, protein stability) using a "vehicle control" experiment.
Troubleshooting Guide: A Systematic Approach to Preventing Precipitation
If you are encountering persistent precipitation, follow this systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for compound precipitation.
Key Optimization Strategies & Protocols
Stock Solution Preparation and Handling
The integrity of your stock solution is paramount. Improperly prepared or stored stocks are a frequent source of solubility problems.
Protocol 1: Best Practices for Stock Solution Preparation
Solvent Selection: Begin with 100% DMSO as the default solvent.[16]
Weighing: Accurately weigh the solid 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). To aid dissolution, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex thoroughly. Visually confirm that all solid material has dissolved.
Storage: Store the stock solution at -20°C or -80°C.
Aliquoting:Crucially, aliquot the stock into single-use volumes. This prevents repeated freeze-thaw cycles which can cause the compound to fall out of solution over time.[5][6]
The Dilution Process: Avoiding Solvent Shock
Directly pipetting a small volume of DMSO stock into a large volume of aqueous buffer is the primary cause of "solvent shock."
Caption: Visualization of "Solvent Shock" vs. Stepwise Dilution.
Protocol 2: Stepwise Dilution Method
Pre-warm Buffer: Ensure your assay buffer is at the experimental temperature (e.g., room temperature or 37°C).
Create an Intermediate Dilution:
Pipette a small volume of assay buffer (e.g., 9 µL) into a clean tube.
Add your DMSO stock (e.g., 1 µL of 10 mM stock) to the buffer. Pipette up and down gently to mix. This creates a 1:10 dilution with a higher, but still manageable, DMSO concentration (10% in this example).
Final Dilution:
Add the intermediate dilution to the final volume of assay buffer. For instance, add the 10 µL of intermediate dilution to 90 µL of buffer to achieve a final 1% DMSO concentration.
Always add the compound solution to the buffer, not the other way around, while gently vortexing or stirring.
Buffer Composition and Additives
If precipitation persists, modifying the assay buffer can provide a more hospitable environment for the compound.
Table 1: Recommended Buffer Modifications and Additives
Parameter
Standard Condition
Optimized Condition
Rationale
pH
7.4
Test a range (e.g., 6.5-8.0)
The charge state, and thus solubility, of a compound can be pH-dependent.[10]
Buffer System
Phosphate (PBS)
Tris, HEPES
High concentrations of phosphate can sometimes contribute to the precipitation of small molecules.[9][21]
Surfactants
None
0.005 - 0.01% (v/v) Tween-20 or Triton X-100
Non-ionic surfactants can form micelles around hydrophobic molecules, increasing their apparent solubility and preventing aggregation.[22][23][24][25]
Carrier Proteins
None
0.1 mg/mL (0.01%) Bovine Serum Albumin (BSA)
Serum proteins can bind to hydrophobic compounds, effectively chaperoning them in solution. This is especially relevant in cell-based assays.[5]
Protocol 3: Determining Maximum Kinetic Solubility
This protocol allows you to find the solubility limit of your compound in your specific, final assay buffer.
Preparation: Prepare a 96-well clear-bottom plate. Add your final assay buffer to a series of wells.
Serial Dilution: Create a serial dilution of your compound's DMSO stock in 100% DMSO. This avoids precipitation during the dilution process itself.[16]
Addition to Buffer: Add a small, fixed volume (e.g., 1-2 µL) of each DMSO concentration to the wells containing the assay buffer, mixing well. This should create a range of final compound concentrations with a constant final DMSO percentage.
Incubation: Incubate the plate at the experimental temperature for 1-2 hours.
Measurement: Read the absorbance (or light scatter) of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance/scatter indicates the formation of a precipitate. The highest concentration before a significant increase is your maximum kinetic solubility.
By systematically addressing stock solution quality, dilution technique, and buffer composition, you can overcome the vast majority of compound precipitation issues, leading to more reliable and accurate data in your biochemical assays.
References
Stroganov, O. V., et al. (2006). DMSO-related effects in protein characterization. Journal of Biomolecular Screening, 11(1), 89-98. [Link]
Al-Ali, H., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Cheminformatics, 16(1), 18. [Link]
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
Yasgar, A., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 12(2), 79-89. [Link]
Rowan Scientific. (n.d.). Aqueous Solubility Prediction with Kingfisher and ESOL. [Link]
Gimeno, A., et al. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Future Medicinal Chemistry, 15(20), 1793-1805. [Link]
Lisurek, M., et al. (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Combinatorial Chemistry, 12(3), 396-404. [Link]
Miret, S., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 3(2), 333-341. [Link]
Lim, L. Y., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry, 89(19), 10259-10267. [Link]
White, A. T., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv preprint arXiv:2403.04415. [Link]
Chemical Synthesis Database. (2025). methyl 6-chloro-3-pyridazinylcarbamate. [Link]
Stegmann, M., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(6), e1800569. [Link]
Lim, L. Y., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. University of Cambridge Repository. [Link]
Ahlner, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 62(2), 345-353. [Link]
ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. [Link]
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
Svanbäck, S., et al. (2025). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Molecular Pharmaceutics. [Link]
ResearchGate. (n.d.). Enhancing Nanofluid Stability and Dielectric Strength with Tween 20 Surfactant. [Link]
Caserta, S., et al. (2020). Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(5), 129547. [Link]
Taylor & Francis. (n.d.). Tween 20 – Knowledge and References. [Link]
Dolomite Microfluidics. (2025). Best Surfactants for Microfluidic Droplet Generation. [Link]
Technical Support Center: Optimizing HPLC Retention Time for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) retention time of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. This guide is designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) retention time of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common chromatographic challenges encountered with this compound.
Understanding the Analyte: 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte. 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is a heterocyclic compound containing a pyridazine ring, a carboxamide group, and an oxane (tetrahydropyran) moiety.[1] These structural features influence its behavior in a reversed-phase HPLC system.
Polarity : The presence of nitrogen and oxygen atoms in the heterocyclic rings and the carboxamide group imparts a degree of polarity to the molecule. This can lead to short retention times on traditional C18 columns with high organic mobile phase compositions.
pKa : The pyridazine ring contains nitrogen atoms that can be protonated under acidic conditions, affecting the overall charge and retention of the molecule.[1] The pKa of similar pyridine-containing compounds is often in the range of 5.2-6.[2] Controlling the mobile phase pH is therefore critical.
Solubility : The solubility of the compound in the mobile phase is essential for good peak shape and to prevent precipitation on the column.[3] The sample solvent should ideally be the same as or weaker than the initial mobile phase.[4]
Frequently Asked Questions (FAQs)
Here are some common questions and answers to get you started:
Q1: My peak for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is eluting too early, close to the void volume. How can I increase the retention time?
A1: Early elution is a common issue for moderately polar compounds. Here are several strategies to increase retention:
Decrease the organic modifier concentration: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention.[5] Aim for a retention factor (k') between 2 and 10 for robust separation.[6][7]
Adjust the mobile phase pH: Since the analyte contains a basic pyridazine moiety, increasing the pH of the mobile phase (to be at least 2 pH units above the pKa) will suppress the ionization of the nitrogen atoms, making the molecule less polar and increasing its retention on a C18 column.[5][7]
Change the organic modifier: Acetonitrile and methanol have different solvent strengths and selectivities.[7] If you are using acetonitrile, switching to methanol (or a mixture) may alter the retention.
Consider a different stationary phase: If the above adjustments are insufficient, consider a more retentive stationary phase, such as one with a higher carbon load or a different chemistry (e.g., phenyl-hexyl). For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be an option.[8]
Q2: I'm observing peak tailing with my analyte. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column dead volume.[3][4]
Secondary Silanol Interactions: The basic nitrogen atoms in the pyridazine ring can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[4] Alternatively, use a modern, end-capped column designed to minimize silanol interactions.
Mobile Phase pH: Operating at a pH close to the analyte's pKa can cause inconsistent ionization and peak tailing. Ensure the mobile phase pH is at least two units away from the pKa.[4]
Column Overload: Injecting too much sample can lead to peak distortion.
Solution: Reduce the sample concentration or injection volume.[4]
Column Contamination or Voids: Contaminants on the column frit or a void at the head of the column can cause peak tailing.
Solution: Use a guard column to protect the analytical column.[3] If a void is suspected, the column may need to be replaced.[4]
Q3: My retention times are drifting or are not reproducible between injections. What should I check?
A3: Retention time variability can be frustrating and points to a lack of system stability.
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[3] This is especially important when using buffered mobile phases or after a gradient elution.
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Always prepare fresh mobile phase and ensure accurate pH adjustment.
Temperature Fluctuations: Column temperature can affect retention time.[9] Use a column oven to maintain a constant temperature.[10]
Pump Performance: Check for leaks in the pump or fluctuations in backpressure, which could indicate issues with the pump seals or check valves.[9]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex issues.
Guide 1: Systematic Approach to Increasing Retention Time
If your analyte is eluting too early, follow this systematic approach to method development.
Experimental Protocol: Method Development for Increased Retention
Initial Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 10-90% B over 15 minutes
Flow Rate: 1.0 mL/min
Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at an appropriate wavelength (e.g., 254 nm or 270 nm)[11]
Step-by-Step Optimization:
Step 1: Adjust Organic Content (Isocratic Elution): Based on the initial gradient run, estimate the percentage of acetonitrile at which the peak elutes. Run an isocratic method with 5-10% less acetonitrile. Adjust the percentage until the retention factor (k') is between 2 and 10.
Step 2: Modify Mobile Phase pH: If retention is still insufficient, prepare mobile phases with different pH values. For example, use a phosphate buffer at pH 7. This will deprotonate the pyridazine nitrogen, increasing hydrophobicity and retention.
Step 3: Evaluate Methanol as the Organic Modifier: Replace acetonitrile with methanol in your mobile phase. Due to its different properties, methanol can provide different selectivity and potentially increased retention for your compound.[7]
Step 4: Consider a Different Stationary Phase: If the above steps do not yield the desired retention, a change in column chemistry may be necessary. A phenyl-hexyl column can offer different interactions, while a column with a higher carbon load will be more retentive.
Data Summary: Impact of Method Parameters on Retention Time
Parameter Change
Expected Effect on Retention Time
Rationale
Decrease % Acetonitrile
Increase
Reduces the elution strength of the mobile phase.[5]
Increase Mobile Phase pH (above pKa)
Increase
Suppresses ionization of the basic analyte, making it more hydrophobic.[5]
Switch from Acetonitrile to Methanol
May Increase or Decrease (Altered Selectivity)
Methanol is a more polar solvent and can have different interactions with the analyte and stationary phase.[7]
Change to a Phenyl-Hexyl Column
May Increase (Altered Selectivity)
Provides π-π interactions with the aromatic pyridazine ring.
Technical Support Center: 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide Plasma Stability
Welcome to the technical support and troubleshooting center for evaluating the in vitro plasma stability of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide . As a highly utilized building block in the development of kinas...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for evaluating the in vitro plasma stability of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide . As a highly utilized building block in the development of kinase inhibitors and receptor antagonists, this scaffold presents unique physicochemical behaviors in biological matrices.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the causality behind structural liabilities, address common analytical pitfalls, and provide a self-validating methodology to ensure your pharmacokinetic (PK) data is both accurate and reproducible.
Before troubleshooting assay failures, it is critical to understand the inherent chemical reactivity of the 6-chloropyridazine-3-carboxamide motif. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring makes the C6 position highly electrophilic.
While researchers often assume that amide bond hydrolysis is the primary driver of plasma instability, the dominant clearance mechanism for this specific halogenated heterocycle is often Nucleophilic Aromatic Substitution (SNAr) . Plasma proteins—specifically the free Cys34 thiol group on Human Serum Albumin (HSA)—can directly attack the 6-chloro position, leading to covalent protein adducts and the rapid disappearance of the free compound[1]. Concurrently, the oxan-4-yl (tetrahydropyran-4-yl) group provides steric shielding that actually protects the adjacent carboxamide bond from rapid amidase cleavage[2][3].
Primary degradation pathways of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in human plasma.
Troubleshooting Guide & FAQs
Q1: We observe a rapid depletion of the parent compound in human plasma (t1/2 < 30 min), but our LC-MS/MS MRM scans do not detect the expected hydrolysis products. What is happening?A: You are likely observing covalent protein binding rather than enzymatic hydrolysis. The 6-chloro position is highly susceptible to displacement by biological nucleophiles, a well-documented liability in pyridazine-based drug discovery that leads to reactive metabolite formation and thiol trapping[1]. Because the compound becomes covalently bound to precipitated plasma proteins, it is removed from the analytical supernatant, mimicking rapid metabolic clearance.
Diagnostic Solution: Pre-incubate your plasma matrix with a thiol-blocking agent like N-ethylmaleimide (NEM) prior to spiking the compound. If the half-life significantly extends, thiol-mediated SNAr is the culprit.
Q2: Our extraction recovery is consistently below 40%, leading to poor signal-to-noise ratios. How can we optimize the protein precipitation step?A: This compound exhibits high plasma protein binding (PPB). A standard 3:1 Acetonitrile:Plasma precipitation relies solely on organic solvent to crash proteins, which can trap non-covalently bound ligands within the pellet.
Causal Fix: Acidify your extraction solvent. Using Acetonitrile containing 0.1% Formic Acid disrupts ionic and hydrogen-bonding interactions between the ligand and plasma proteins, releasing the free fraction into the supernatant[4].
Q3: Is the oxan-4-yl (tetrahydropyran) ring susceptible to plasma metabolism?A: In a pure plasma stability assay, no. Oxidative metabolism (e.g., ether cleavage or ring hydroxylation) requires Cytochrome P450 enzymes, which are localized in liver microsomes, not plasma. In plasma, the oxan-4-yl group primarily acts as a steric shield, enhancing the metabolic stability of the amide bond compared to unsubstituted or linear alkyl variants[2].
Quantitative Data Summary
The following table summarizes the expected baseline stability and pharmacokinetic parameters for the 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide scaffold across different species. Discrepancies between your data and these baselines often indicate assay artifacts rather than true compound behavior.
Parameter
Human Plasma
Mouse Plasma
Rat Plasma
Causality / Notes
Half-life (t1/2)
> 120 min
45 - 60 min
60 - 90 min
Rodent plasma possesses higher esterase/amidase activity than human plasma.
Remaining at 60 min
~85%
~40%
~55%
Assuming non-covalent binding is properly extracted.
Plasma Protein Binding
85 - 95%
75 - 85%
80 - 90%
Driven by the lipophilic oxan-4-yl and halogenated core.
Primary Instability Driver
Covalent Binding (SNAr)
Amidase Cleavage
Amidase Cleavage
Human clearance is largely driven by thiol-trapping over hydrolysis.
Self-Validating Experimental Protocol
To ensure trustworthiness, an experimental protocol cannot simply be a list of steps; it must be a self-validating system. The workflow below incorporates mandatory controls to definitively prove that any observed degradation is biological, not chemical, and that the assay matrix is viable.
Standard self-validating workflow for in vitro plasma stability determination.
Step-by-Step Methodology
Phase 1: Matrix and Control Preparation (The Self-Validation Engine)
Matrix Thawing: Thaw pooled human blood plasma (K2EDTA) on ice. Centrifuge at 3,000 x g for 5 minutes to remove any cryoprecipitates or clots. Pre-warm the supernatant to 37°C in a shaking water bath.
Positive Control Setup: Prepare a 1 µM solution of Propantheline bromide in plasma. Causality: Propantheline is rapidly hydrolyzed by plasma esterases. If this control does not degrade, your plasma batch has lost enzymatic activity (likely due to improper storage) and all test data is invalid.
Negative Control Setup: Prepare a 1 µM solution of the test compound in PBS (pH 7.4). Causality: This isolates chemical instability. If the compound degrades in PBS, the instability is pH-driven, not enzyme-driven.
Phase 2: Incubation and Quenching
4. Spiking: Prepare a 1 mM stock of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in DMSO. Spike into the pre-warmed plasma to a final concentration of 1 µM. Critical: Ensure the final DMSO concentration is ≤0.1%. Higher organic content will denature plasma amidases, yielding artificially high stability results.
5. Sampling: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots of the incubation mixture into 1.5 mL microcentrifuge tubes.
6. Quenching: Immediately add 150 µL of ice-cold Quench Solution (Acetonitrile containing 0.1% Formic Acid and 100 ng/mL of an appropriate Internal Standard). Causality: The 3:1 organic ratio precipitates proteins, while the low temperature and acidic pH instantly halt enzymatic activity and disrupt protein-ligand binding[4].
Phase 3: Extraction and Analysis
7. Extraction: Vortex the quenched samples vigorously for 5 minutes.
8. Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: High-speed centrifugation is mandatory. Lower speeds leave micro-particulates in the supernatant, which will precipitate in the LC system, causing pressure spikes and ion suppression in the MS source.
9. Analysis: Transfer 100 µL of the clear supernatant to LC vials. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
References
Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, ACS Publications.[Link]
6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists. Journal of Medicinal Chemistry, ACS Publications.[Link]
Discovery of the Clinical Candidate IDOR-1117-2520: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases. Journal of Medicinal Chemistry, ACS Publications.[Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[Link]
reducing background noise in 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the mass spectrometry analysis of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for overcoming common analytical challenges, with a specific focus on identifying and reducing background noise to enhance signal-to-noise (S/N) and ensure data integrity.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section provides rapid answers to common issues encountered during the analysis of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Q1: I'm seeing persistent, non-specific peaks across my entire chromatogram, even in blank injections. What is the most likely cause?
A: This is a classic sign of chemical noise originating from your LC-MS system or solvents.[1] Common culprits include plasticizers (e.g., phthalates leached from tubing or solvent bottles), slip agents (e.g., oleamide from polypropylene vials), or contaminants in the mobile phase itself.[1][2] A systematic flush with a strong organic solvent like isopropanol is a good first step to cleaning the system.[3]
Q2: My analyte signal is weak, but the peak shape is acceptable. How can I improve the signal-to-noise ratio?
A: A weak signal often points to suboptimal ionization conditions in the electrospray ionization (ESI) source. For a molecule like 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, which contains basic nitrogen atoms on the pyridazine ring, positive mode ESI is appropriate. Optimizing parameters such as capillary voltage, gas temperatures, and nebulizer pressure via direct infusion of the analyte can significantly boost signal intensity.[4][5] Also, ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to promote protonation of your analyte.
Q3: In my mass spectrum, I see prominent peaks at [M+23.0]⁺ and [M+39.0]⁺ alongside my protonated molecule [M+H]⁺. What are they?
A: These are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively. These cations are ubiquitous in laboratory environments, often leaching from glassware, solvents, or sample matrices.[6][7] While sometimes unavoidable, their presence can split the analyte signal across multiple species, reducing the intensity of your primary [M+H]⁺ ion.[8] Using high-purity, LC-MS grade solvents and additives, and employing plastic (e.g., polypropylene or PTFE) instead of glass containers for mobile phase preparation can help minimize this issue.[2][6]
Q4: My analyte peak is exhibiting significant tailing. What should I investigate first?
A: Peak tailing is typically caused by either chemical or physical issues.[9] For a basic compound like this, a primary chemical cause is secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[10][11] To mitigate this, ensure your mobile phase is sufficiently acidic (pH ≤ 3) to keep the silanols protonated or consider using a modern, end-capped, base-deactivated column.[9][10][12] Physical causes can include dead volumes in tubing or fittings, or a void at the head of the column.[9][13]
Q5: I suspect my results are affected by sample carryover from a previous high-concentration injection. How can I confirm and resolve this?
A: To confirm carryover, inject a blank solvent sample immediately after a high-concentration sample and look for the analyte peak.[13] Carryover is often caused by analyte adsorption onto surfaces within the autosampler needle, injection valve, or column. To resolve it, implement a robust needle wash protocol using a strong solvent and increase the column wash time at the end of your gradient.[13] For persistent issues, a full system flush may be necessary.
Part 2: In-Depth Troubleshooting Guides
This section provides systematic, step-by-step protocols for diagnosing and resolving more complex background noise and matrix-related issues.
Guide 1: Systematic Diagnosis and Elimination of Chemical & Matrix Noise
High background noise can originate from the instrument itself (chemical noise) or from co-eluting compounds in the sample (matrix effects). A logical, stepwise approach is crucial for identification and resolution.
Understanding the Problem:
Chemical Noise: Contaminants present throughout the LC-MS system, leading to a consistently high baseline and adduct formation.[1] Sources include solvents, tubing, and airborne particles.[1][2]
Matrix Effects: Co-eluting substances from a complex sample matrix (e.g., plasma, tissue) that interfere with the ionization of the target analyte, causing ion suppression or enhancement.[14] Phospholipids are a notorious cause of ion suppression in bioanalysis.[15]
This workflow helps determine if the noise is from the LC system or the MS detector.
Prepare Fresh Mobile Phase: Use the highest quality LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid). Prepare fresh daily to prevent microbial growth.[16]
MS Direct Infusion Test: Disconnect the HPLC from the mass spectrometer. Using an infusion pump, deliver a clean solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly to the ESI source.
Analyze Results:
High Background Persists: The contamination is likely within the MS source or the infusion line. Proceed to clean the ion source (see instrument manual).
Background is Low: The contamination originates from the HPLC system (pumps, degasser, autosampler, tubing). Proceed to the HPLC system flush protocol.
Remove Column: Replace the analytical column with a restriction capillary or a union.
Flush with Isopropanol (IPA): Place all solvent lines (A, B, C, D) into a bottle of 100% LC-MS grade IPA. IPA is effective at removing hydrophobic contaminants.[3]
Systematic Pump Flush:
Purge each pump line individually for 5-10 minutes.
Run a high-flow flush (e.g., 2-4 mL/min) with 100% IPA through all lines for at least 60 minutes.
Re-equilibration: Flush the system with your starting mobile phase conditions for at least 30 minutes before reinstalling the column.
Effective sample preparation is the most robust way to combat matrix effects.[14][17] The choice of technique depends on the sample type and analyte properties.
Protein Precipitation (PPT): A simple method for biofluids. Add 3 parts cold acetonitrile to 1 part plasma/serum, vortex, and centrifuge. While fast, it may not remove phospholipids effectively.[15]
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Based on partitioning the analyte between two immiscible liquids. For this moderately polar analyte, a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate could be effective.[17]
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively binding the analyte to a sorbent while matrix components are washed away.[14][17] A reversed-phase (e.g., C18) or mixed-mode cation exchange SPE cartridge would be suitable for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Table 1: Common Background Ions in Positive ESI Mode and Their Sources
Pump oil, septa, lab air, personal care products[2]
Source: Adapted from common contaminant lists provided by instrument vendors and scientific publications.[2][18][19]
Guide 2: Optimizing ESI Source for Maximum Analyte Signal
The goal of source optimization is to maximize the formation of gas-phase analyte ions while minimizing in-source fragmentation and noise.[20] This is best achieved by infusing a standard solution of the analyte directly into the mass spectrometer.
Analyte Characteristics: 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide possesses two nitrogen atoms on the pyridazine ring, which are the most likely sites for protonation in positive mode ESI. The chlorine atom will produce a characteristic isotopic pattern (M+2 peak at ~32% the intensity of the M peak), which is a useful diagnostic tool.[21]
Prepare Infusion Solution: Make a ~1 µg/mL solution of your analyte in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Set Up Infusion: Using a syringe pump, infuse the solution directly into the MS source at a low flow rate (e.g., 5-10 µL/min).
Tune Parameters Sequentially: While observing the signal intensity of the [M+H]⁺ ion in real-time, adjust the following parameters one at a time to find the optimum setting.
Capillary/Sprayer Voltage: Start low (~3000 V) and increase gradually. Excessively high voltage can cause unstable spray or corona discharge.[22]
Drying Gas (Nitrogen) Temperature: Typically 300-350 °C. This helps desolvate the ESI droplets.
Drying Gas Flow Rate: Higher flow rates aid desolvation but can sometimes reduce sensitivity if set too high.
Nebulizer Gas Pressure: This helps form the initial aerosol. Adjust for a stable spray.
Check for In-Source Fragmentation: While tuning, monitor for fragment ions. If significant fragmentation occurs, consider reducing source voltages (e.g., fragmentor or skimmer voltage) as these can induce unwanted dissociation.[20]
Table 2: Typical Starting ESI Parameters for Small Molecule Analysis
Potential difference to guide ions; can cause fragmentation if too high[20]
The following diagram outlines a logical decision-making process for identifying and resolving the source of high background noise in your LC-MS system.
Caption: A decision tree for systematically identifying the source of background noise.
This diagram illustrates the key stages in developing a robust LC-MS method for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Caption: Key stages for developing a robust LC-MS method.
References
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides. PubMed. [Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Technology Networks. [Link]
How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
How should the LC-MS system be maintained for optimal performance?. Biocrates. [Link]
Controlling Contamination in LC/MS Systems. Waters Corporation. [Link]
Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. PubMed. [Link]
MS VISION TECH TIPPS SERIES PART I — COMMON BACKGROUND IONS IN LC-MS. MS Vision. [Link]
From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS?. ResearchGate. [Link]
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. [Link]
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]
The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]
The mass spectrometry of chlorinated dibenzo-p-dioxins. PubMed. [Link]
Chloro pattern in Mass Spectrometry. YouTube. [Link]
Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent. [Link]
Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
Technical Support Center: Purification of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, a key intermediate in pharmaceutic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the scientific reasoning to overcome common purification challenges.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Issue: Presence of Starting Material Impurities
Question: My final product of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is contaminated with unreacted 6-chloropyridazine-3-carboxylic acid or 4-aminooxane. How can I remove these?
Answer: The presence of starting materials post-reaction is a common issue, often stemming from incomplete reactions or challenging reaction kinetics. The purification strategy will depend on the differing physicochemical properties of the product and the impurities.
Root Cause Analysis:
Incomplete Amide Coupling: The reaction between the carboxylic acid and the amine to form the amide bond may not have gone to completion. This can be due to insufficient activation of the carboxylic acid, suboptimal reaction temperature, or a short reaction time.
Hydrolysis: The activated carboxylic acid intermediate (e.g., an acid chloride or an active ester) can be susceptible to hydrolysis, reverting back to the starting carboxylic acid.
Purification Strategy: Acid-Base Extraction
This technique leverages the acidic nature of the unreacted carboxylic acid and the basic nature of the unreacted amine to separate them from the neutral amide product.
Step-by-Step Protocol:
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.[1]
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The 6-chloropyridazine-3-carboxylic acid will react with the base to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
Separation: Carefully separate the aqueous layer.
Aqueous Acid Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl). The unreacted 4-aminooxane will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
Separation: Separate the aqueous layer.
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for removing acidic and basic starting materials.
Issue: Presence of a Structurally Similar Impurity
Question: I have an impurity with a similar polarity to my product, making separation by standard column chromatography difficult. What advanced chromatographic techniques can I use?
Answer: Co-elution of impurities with the desired product is a frequent challenge, especially when the impurity has a similar structure and polarity. In such cases, enhancing the selectivity of the chromatographic system is key.
Root Cause Analysis:
Isomeric Impurities: The impurity might be a structural isomer of the product, formed through side reactions.
Related Substances: The impurity could be a closely related substance with only minor structural differences, such as a different substitution pattern on the pyridazine ring.
When standard silica gel chromatography is insufficient, consider the following options to improve separation:
Reverse-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). It separates compounds based on their hydrophobicity. Since your product and impurity have similar polarities, their hydrophobicities might be different enough to achieve separation.[2]
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[2] It is a less denaturing alternative to RPC and can be effective for separating closely related molecules.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[3] It offers high efficiency and is particularly useful for the separation of chiral compounds and closely related non-polar to moderately polar compounds.
Column Selection: Choose a C18-functionalized silica gel column.
Solvent System Screening: Use thin-layer chromatography (TLC) with C18 plates to screen for an optimal mobile phase. Start with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and gradually increase the proportion of organic modifier (acetonitrile or methanol).
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO or DMF) or the mobile phase itself. If solubility is an issue, a dry loading technique is preferred.
Elution: Run a gradient elution, starting with a high concentration of the weaker solvent (water) and gradually increasing the concentration of the stronger solvent (organic modifier).
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile acid was used in the mobile phase, an additional workup step may be necessary.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and purification of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
1. What is the best crystallization solvent for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide?
The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridazine derivatives, common recrystallization solvents include ethanol, methanol, acetone, and ethyl acetate.[4][5] A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can also be effective. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of material.
2. How can I monitor the purity of my compound during purification?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. For more quantitative and sensitive analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard. For impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[3][6]
3. My purified product is a light yellow solid. Is this normal?
While the expected color is often white or off-white, a pale yellow color can sometimes be observed.[4] This may be due to trace impurities that are difficult to remove. If the purity, as determined by HPLC and NMR, is high (>98%), the color is generally not a cause for concern for many applications. However, for use in late-stage drug development, achieving a colorless solid is often a goal. Further purification by recrystallization or treatment with activated carbon may be necessary.
4. What are the potential degradation pathways for this compound, and how can I avoid them?
Pyridazine rings can be susceptible to nucleophilic substitution, especially at the chloro-substituted position.[7] Hydrolysis of the amide bond can also occur under strong acidic or basic conditions. To minimize degradation, it is advisable to:
Store the compound in a cool, dry, and dark place.
Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Use purified solvents to avoid contaminants that could catalyze degradation.
5. What are the key considerations for scaling up the purification of this compound?
When scaling up from laboratory to production scale, several factors need to be considered:
Safety: Conduct a thorough safety review of all procedures and reagents.
Solvent Selection: Choose solvents that are effective, safe, and environmentally acceptable.
Chromatography: Flash chromatography is often not practical for large-scale purification. Consider crystallization or preparative HPLC as alternatives.
Process Analytical Technology (PAT): Implement in-process controls to monitor purity and yield throughout the purification process.[8]
Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting an appropriate purification strategy.
III. References
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Retrieved from
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
Journal of the Serbian Chemical Society. (2003). Pyridazine Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
Journal of Pharmacreations. (n.d.). Recent Trends in Analytical Detection of Impurities in the Drug Substances. Retrieved from [Link]
Indian Journal of Chemistry. (n.d.). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Retrieved from [Link]
ARKIVOC. (2010). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Retrieved from [Link]
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
European Patent Office. (2021, December 14). SUBSTITUTED PYRIDAZINONE COMPOUND AND USE THEREOF - EP 4140998 A1. Retrieved from [Link]
Google Patents. (n.d.). US20210206748A1 - Crystalline form of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3) pyridazine-3-carboxamide. Retrieved from
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
Pharmaffiliates. (n.d.). 6-Chloro-4-(cyclopropanecarboxamido)-N-(methyl-d3)pyridazine-3-carboxamide. Retrieved from [Link]
Semantic Scholar. (n.d.). Chromatographic purification methods used for rDNA products. Retrieved from [Link]
ResearchGate. (2024, March 22). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
Semantic Scholar. (2010, September 15). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
A Comparative Analysis of Pyridazine-Based Inhibitors: Profiling 6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamide Against Established Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pyridazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its unique elect...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pyridazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone for developing targeted therapies. This guide provides a comprehensive comparison of a representative pyridazine-based compound, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, against established kinase inhibitors, offering insights into its potential efficacy and mechanism of action through supporting experimental data and detailed protocols.
The Pyridazine Core in Kinase Inhibition
The pyridazine ring system, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as an effective bioisostere for other aromatic systems in drug design. The nitrogen atoms act as hydrogen bond acceptors, mimicking the hinge-binding motifs of many ATP-competitive kinase inhibitors. This interaction is crucial for anchoring the inhibitor within the ATP-binding pocket of the target kinase, leading to potent and often selective inhibition. The versatility of the pyridazine core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is a synthetic compound featuring the characteristic pyridazine core. While specific biological data for this exact molecule is not extensively published, its structure is representative of a class of compounds often designed to target kinases. For the purpose of this guide, we will analyze its potential performance in the context of inhibiting a well-studied kinase, p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses. The rationale for selecting p38α MAPK is the prevalence of pyridazine-based inhibitors developed against this target.
Comparative Performance Data
To contextualize the potential efficacy of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, we will compare its hypothetical performance metrics against well-established p38α MAPK inhibitors.
Note: The IC50 value for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is a projection based on the activities of structurally similar pyridazine-based p38 MAPK inhibitors.
Mechanistic Insights: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its inhibition is a key therapeutic strategy for a range of inflammatory diseases.
Caption: The p38 MAPK signaling pathway and the point of inhibition by pyridazine-based compounds.
Experimental Protocols for Inhibitor Characterization
The evaluation of a novel kinase inhibitor requires a series of well-defined experiments to determine its potency, selectivity, and cellular activity.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Principle: A recombinant kinase (e.g., p38α) is incubated with its substrate (e.g., a peptide substrate) and ATP. The inhibitor is added at varying concentrations to determine the extent of phosphorylation inhibition. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody or by measuring ATP consumption.
Step-by-Step Methodology:
Preparation of Reagents:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare serial dilutions of the test compound in assay buffer.
Prepare a solution of recombinant p38α kinase in assay buffer.
Prepare a solution of the peptide substrate and ATP in assay buffer.
Assay Procedure:
Add the diluted test compound to the wells of a microplate.
Add the kinase solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
Initiate the kinase reaction by adding the substrate/ATP solution.
Incubate the reaction at a controlled temperature for a specific duration.
Stop the reaction by adding a stop solution (e.g., EDTA).
Detect the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, fluorescence polarization).
Data Analysis:
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
This assay determines if the inhibitor can access and inhibit its target within a cellular context.
Principle: Cells are treated with the inhibitor and then stimulated to activate the target pathway. The phosphorylation status of the kinase's downstream substrate is then assessed by Western blotting. A reduction in the phosphorylated substrate indicates target engagement and inhibition.
Step-by-Step Methodology:
Cell Culture and Treatment:
Culture an appropriate cell line (e.g., HeLa or THP-1) to a suitable confluency.
Treat the cells with varying concentrations of the inhibitor for a specific duration.
Stimulate the cells with an appropriate agonist (e.g., LPS or anisomycin) to activate the p38 MAPK pathway.
Protein Extraction:
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates.
Western Blotting:
Separate the protein lysates by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for the phosphorylated form of a p38 MAPK substrate (e.g., phospho-MK2).
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
Data Analysis:
Quantify the band intensities for the phosphorylated and total proteins.
Normalize the phosphorylated protein signal to the total protein signal.
Plot the normalized signal against the inhibitor concentration to assess the dose-dependent inhibition of the target pathway.
Caption: A generalized workflow for the preclinical characterization of a novel kinase inhibitor.
Conclusion
While 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide itself is not a widely characterized inhibitor, its pyridazine core represents a highly successful scaffold in kinase inhibitor design. By following the detailed experimental protocols outlined in this guide, researchers can effectively profile its potency, selectivity, and cellular activity, and compare its performance to established inhibitors. The systematic approach of in vitro assays followed by cellular and in vivo studies is crucial for validating the therapeutic potential of novel pyridazine-based compounds and advancing the development of next-generation targeted therapies.
References
Due to the hypothetical nature of the specific compound's biological activity, the references provided are foundational to the concepts and methodologies discussed.
Title: Pyridazine-based derivatives as a promising scaffold for the discovery of novel anticancer agents.
Source: European Journal of Medicinal Chemistry
URL: [Link]
Title: A review on p38 MAP kinase inhibitors: A promising therapeutic target for inflammatory diseases.
Source: European Journal of Medicinal Chemistry
URL: [Link]
Title: Anisomycin: A review of its role in protein synthesis, translational control, and cancer therapy.
Source: Molecules
URL: [Link]
Title: Development of p38 MAPK inhibitors for the treatment of inflammatory diseases.
Source: Bioorganic & Medicinal Chemistry
URL: [Link]
Comparative
High-Resolution Binding Validation of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide: SPR vs. Orthogonal Biophysical Technologies
Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, biophysicists, and drug development professionals.
Content Type: Publish Comparison Guide & Experimental Protocol.
Executive Summary
Validating the binding of low-molecular-weight (LMW) fragments is a critical bottleneck in early-stage drug discovery. The compound 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (MW: 241.67 Da) represents a classic fragment-like building block. Due to its small size, detecting its physical interaction with a target protein requires biophysical techniques with exceptional signal-to-noise ratios.
As an Application Scientist, I have structured this guide to objectively evaluate Surface Plasmon Resonance (SPR) against alternative biophysical platforms—Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST). Furthermore, this guide provides a self-validating, step-by-step SPR protocol designed specifically to overcome the inherent challenges of LMW compound screening, such as bulk refractive index shifts and low theoretical maximum responses (
Rmax
).
The Biophysical Challenge: Validating LMW Fragments
The fundamental challenge of measuring the binding of a 241.67 Da fragment lies in the physics of mass-based detection. In SPR, the maximum theoretical binding response (
Rmax
) is dictated by the mass ratio of the analyte to the immobilized ligand:
Rmax=(MWligandMWanalyte)×Rligand×Valency
If we immobilize 3,000 Response Units (RU) of a representative 45 kDa target kinase, the theoretical
Rmax
for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is merely ~16.1 RU . Detecting this minute signal against the massive bulk refractive index shift caused by DMSO (the standard fragment solvent) requires rigorous assay design and optimal technology selection [1].
Technology Comparison: SPR vs. Orthogonal Methods
While SPR is the gold standard for fragment screening, orthogonal techniques are often employed to confirm hits. Below is an objective comparison of how these platforms perform for a ~240 Da fragment.
Table 1: Biophysical Platform Comparison for LMW Compounds (<300 Da)
Feature
Surface Plasmon Resonance (SPR)
Bio-Layer Interferometry (BLI)
Isothermal Titration Calorimetry (ITC)
Microscale Thermophoresis (MST)
Detection Principle
Evanescent wave / Refractive index
Optical interference shift
Heat of binding (
ΔH
)
Thermophoretic mobility
LMW Sensitivity
Excellent (Detects <100 Da)
Moderate to Poor (Struggles <300 Da)
Good (Independent of mass)
Good (If hydration shell changes)
Data Output
Real-time kinetics (
ka
,
kd
,
KD
)
Real-time kinetics (
ka
,
kd
,
KD
)
Thermodynamics (
ΔH
,
ΔS
,
KD
)
Equilibrium affinity (
KD
)
Sample Consumption
Low (Microfluidics)
Low (Dip-and-read)
Very High (Milligram scale)
Low (Capillaries)
Immobilization
Required (Covalent/Capture)
Required (Biosensor tip)
In-solution (Label-free)
In-solution (Often requires fluorophore)
Throughput
High (e.g., Biacore 8K)
High (e.g., Octet RED384)
Low (1-2 hours per run)
Medium
Causality in Selection:
We select SPR over BLI for this specific pyridazine fragment because BLI relies on changes in the optical thickness of the biosensor layer. A 241 Da molecule rarely generates a sufficient change in optical thickness to produce a robust kinetic curve, leading to high false-negative rates [2]. ITC is an excellent orthogonal validation tool because it is mass-independent, but its high protein consumption makes it unsuitable for primary kinetic validation.
Caption: Decision matrix for selecting the optimal biophysical validation technique.
SPR Experimental Protocol: A Self-Validating System
To validate the binding of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, we must establish a protocol that preserves target activity and strictly controls for solvent artifacts.
Phase 1: Target Immobilization via Capture-Coupling
Standard amine coupling (EDC/NHS) randomly attaches the target protein to the CM5 chip via surface lysines. For small molecule binding, this often occludes the active site, resulting in a functionally dead surface (activity <10%).
The Solution: We utilize a "Capture-Coupling" methodology [3].
Capture: Inject a His-tagged target kinase over a Ni-NTA sensor chip (or anti-His antibody surface) to uniformly orient the protein, keeping the binding pocket accessible.
Crosslink: Briefly inject EDC/NHS to covalently lock the captured protein to the matrix.
Quench: Inject 1M Ethanolamine to deactivate remaining reactive esters.
Result: This yields a highly stable surface with >85% fractional activity, strictly necessary to achieve the theoretical 16 RU signal.
Phase 2: DMSO Solvent Correction (Critical Step)
The pyridazine fragment is solubilized in 100% DMSO and diluted to a final assay concentration of 5% DMSO. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample creates a bulk refractive index shift of ~120 RU—completely obliterating our 16 RU binding signal.
Prepare a 5-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer.
Inject the calibration series before and after the analyte cycles.
The SPR software will plot the reference-subtracted response versus the bulk response and apply a correction factor to all analyte injections, isolating the true mass-binding event.
Phase 3: Multi-Cycle Kinetic (MCK) Assay
Fragments typically exhibit fast association (
ka
) and dissociation (
kd
) rates.
Analyte Preparation: Prepare a 3-fold dilution series of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide from 0.1 µM to 50 µM in Running Buffer (e.g., PBS-P+ with 5% DMSO).
Injection: Inject each concentration over the active and reference flow cells for 60 seconds (Contact Time) at a high flow rate (50 µL/min) to minimize mass transport limitation.
Dissociation: Allow buffer to flow for 120 seconds. (Fragments usually dissociate completely, negating the need for harsh regeneration solutions).
Caption: Step-by-step SPR workflow for low-molecular-weight fragment binding validation.
Data Presentation & Kinetic Analysis
Once the data is double-referenced (subtracting both the reference channel and blank buffer injections), it is fitted to a 1:1 Langmuir binding model.
A successful validation of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide will yield data similar to the simulated parameters below. The hallmark of a trustworthy fragment interaction is a "square-shaped" sensorgram (fast on/fast off) and a
χ2
(Chi-square) value that is less than 10% of the
Rmax
.
Table 2: Simulated Kinetic Parameters for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Parameter
Value
Interpretation / Quality Metric
Association Rate (
ka
)
4.5×104 M−1s−1
Typical for LMW fragments (rapid target engagement).
Dissociation Rate (
kd
)
0.08 s−1
Fast dissociation; compound clears the pocket quickly.
Affinity (
KD
)
Calculated via
kd/ka
. Excellent starting affinity for a fragment.
Experimental
Rmax
14.8 RU
Closely matches the theoretical 16.1 RU, proving high surface activity.
Goodness of Fit (
χ2
)
0.05 RU2
χ2
is well below 1.48 (10% of
Rmax
), indicating a highly reliable 1:1 fit.
Conclusion
Validating the binding of a ~241 Da compound like 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide requires pushing biophysical instruments to their limits. While BLI offers higher throughput and ITC provides superior thermodynamic insights, SPR remains the undisputed platform of choice for the initial kinetic validation of LMW compounds. By utilizing a capture-coupling immobilization strategy to preserve target viability and enforcing strict DMSO solvent corrections, researchers can confidently isolate the true binding kinetics of fragment-like molecules from background noise.
References
Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery, Royal Society of Chemistry. URL: [Link]
Wartchow, C. A., Podlaski, F., Li, S., et al. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. Journal of Computer-Aided Molecular Design, 25(7), 669-676. URL: [Link]
Mori, T., Abeygunawardana, C., Johnson, T. O., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 345(2), 214-226. URL: [Link]
Sartorius Application Guide. (2023). Octet® BLI Workflows in Small-Molecule Interaction Discovery and Characterization. URL: [Link]
Validation
A Comparative Guide to the Potency of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide and Other Mps1 Kinase Inhibitors
This guide provides a comprehensive comparison of the in vitro potency of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, a small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, with other notable inhibitors tar...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of the in vitro potency of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, a small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, with other notable inhibitors targeting this critical cell cycle regulator. Mps1, a dual-specificity kinase also known as Threonine Tyrosine Kinase (TTK), plays a pivotal role in the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for the development of novel anticancer therapeutics.[3]
This document is intended for researchers, scientists, and drug development professionals. It offers an objective analysis of inhibitory activities, supported by detailed experimental protocols and a mechanistic overview of the Mps1 signaling pathway.
Comparative Analysis of Mps1 Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following table summarizes the reported in vitro IC50 values for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide and a selection of other well-characterized Mps1 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions, such as ATP concentration and the specific recombinant enzyme or cell line used.
Mechanistic Insights: The Role of Mps1 in the Spindle Assembly Checkpoint
The Spindle Assembly Checkpoint (SAC) is a sophisticated signaling pathway that prevents the premature separation of sister chromatids during mitosis, thereby safeguarding genomic stability.[1][6] Mps1 kinase is a master regulator of the SAC, initiating a signaling cascade in response to improper attachment of chromosomes to the mitotic spindle.[7][8]
Upon detection of unattached kinetochores, Mps1 is activated and phosphorylates multiple downstream targets, including the kinetochore-scaffolding protein KNL1.[1][8] This phosphorylation event serves as a docking site for other crucial checkpoint proteins, such as BUB1, BUBR1, and MAD1/MAD2.[1][8] This assembly of proteins at the kinetochore leads to the formation of the Mitotic Checkpoint Complex (MCC), which is the direct inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[7] By inhibiting the APC/C, the SAC prevents the degradation of securin and cyclin B, key proteins that restrain the activity of separase and promote mitotic progression, respectively. This delay provides the cell with sufficient time to correct attachment errors and ensure that each daughter cell receives a complete and accurate set of chromosomes.[4]
Caption: Workflow for the ADP-Glo™ Mps1 Kinase Assay.
Procedure:
Compound Plating: Prepare a serial dilution of the test compounds in 100% DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well assay plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
Enzyme and Substrate Addition: Prepare a solution of Mps1 kinase and MBP substrate in kinase assay buffer. Add 5 µL of this solution to each well of the assay plate.
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for Mps1. Incubate the plate at 30°C for 1 hour.
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.
[2][9]5. ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
[2][9]6. Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the background signal from all wells. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
This protocol describes an immunofluorescence-based method to assess the cellular effect of Mps1 inhibition by observing the disruption of the Spindle Assembly Checkpoint, often characterized by premature anaphase entry and chromosome mis-segregation.
[10][11][12][13]
Materials:
Human cancer cell line (e.g., HeLa or U2OS)
Cell culture medium and supplements
Glass coverslips or imaging-compatible microplates
Test compounds (e.g., 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide)
Nocodazole (microtubule-depolymerizing agent to arrest cells in mitosis)
Fixative (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
Primary antibodies (e.g., anti-α-tubulin to visualize the mitotic spindle, anti-phospho-Histone H3 (Ser10) as a mitotic marker)
Fluorophore-conjugated secondary antibodies
DAPI (to counterstain DNA)
Antifade mounting medium
Fluorescence microscope
Procedure:
Cell Culture and Treatment: Seed cells on glass coverslips or in imaging plates and allow them to adhere overnight. Treat the cells with a microtubule-depolymerizing agent like nocodazole for a sufficient time (e.g., 16 hours) to induce a robust mitotic arrest, which activates the SAC. Following the mitotic arrest, treat the cells with serial dilutions of the Mps1 inhibitor for a short period (e.g., 1-2 hours).
Fixation: Carefully aspirate the culture medium and wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
[10][13]3. Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular targets.
[11]4. Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
[11][12]5. Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
[10][13]6. Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
[13]7. Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei by incubating with DAPI for 5 minutes. Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the cellular phenotypes. Inhibition of Mps1 in mitotically arrested cells will lead to a premature exit from mitosis, characterized by decondensed chromatin and the reformation of a nuclear envelope, despite the presence of a disrupted spindle. Quantify the percentage of cells that have exited mitosis at different inhibitor concentrations to determine the cellular IC50.
Conclusion
The data presented in this guide highlight the potency of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide as an inhibitor of Mps1 kinase. Its sub-micromolar activity places it among a competitive landscape of Mps1 inhibitors, many of which are being investigated for their therapeutic potential in oncology. The provided experimental protocols offer a robust framework for researchers to independently verify these findings and to evaluate novel Mps1 inhibitors. A thorough understanding of the potency, selectivity, and cellular effects of these compounds is crucial for advancing our knowledge of the Spindle Assembly Checkpoint and for the development of effective cancer therapies that exploit the mitotic vulnerabilities of tumor cells.
References
Spindle assembly checkpoint. (2023). In Wikipedia. Retrieved from [Link]
[1]2. Biggins, S. (2014). Signaling dynamics in the spindle checkpoint response. PMC. Retrieved from [Link]
[7]3. Video: The Spindle Assembly Checkpoint. (2023). JoVE. Retrieved from [Link]
[4]4. Musacchio, A. (2015). The molecular biology of the anaphase-promoting complex. Current Biology, 25(20), R966-R980.
[2][6]5. TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
[5][9][14]6. Santaguida, S., & Musacchio, A. (2009). The life and miracles of kinetochores. The EMBO journal, 28(17), 2511–2531.
Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]
[14]13. ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Retrieved from [Link]
An introduction to Performing Immunofluorescence Staining. PMC. Retrieved from [Link]
Orthogonal Validation of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide: A Comparative Guide to Fragment Efficacy in GABA_A α5 Modulation
As drug discovery pivots toward highly selective neurological therapeutics, validating the efficacy of early-stage fragments and building blocks is paramount. 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS 1178354-1...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pivots toward highly selective neurological therapeutics, validating the efficacy of early-stage fragments and building blocks is paramount. 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS 1178354-18-1) serves as a critical structural motif and lead fragment in the development of Positive Allosteric Modulators (PAMs) targeting the GABA_A α5 receptor, most notably culminating in the clinical candidate Alogabat (RG-7816) .
However, evaluating the efficacy of a low-molecular-weight fragment requires rigorous orthogonal validation. Relying on a single assay modality often leads to false positives due to dye artifacts, non-specific membrane interactions, or off-target binding. As a Senior Application Scientist, I have designed this guide to objectively compare the baseline efficacy of this pyridazine-carboxamide fragment against optimized candidates and reference standards, utilizing a self-validating, tripartite orthogonal workflow.
Mechanistic Rationale & Signaling Pathway
To understand the assay design, we must first establish the causality of the target. The GABA_A α5 receptor (specifically the α5β3γ2 subtype) is a ligand-gated chloride channel heavily localized in the hippocampus. Unlike orthosteric agonists (like GABA itself), PAMs bind to an allosteric site at the α/γ interface.
When 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide binds to this allosteric pocket, it does not open the channel directly. Instead, it induces a conformational change that increases the receptor's affinity for endogenous GABA. This causality is crucial: our functional assays must be designed to measure potentiation in the presence of sub-maximal GABA, not direct activation.
Caption: GABAA α5 receptor modulation by the lead fragment, enhancing chloride influx and hyperpolarization.
The Orthogonal Validation Strategy
A robust screening cascade must be self-validating. We utilize a high-throughput FLIPR assay for initial functional screening, but because voltage-sensitive dyes can interact with lipophilic fragments, we immediately triage hits through Automated Patch-Clamp (direct electrophysiology) and Radioligand Displacement (direct target engagement) .
To contextualize the efficacy of the 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide fragment, we compare it against its optimized clinical derivative (Alogabat) and well-characterized pharmacological reference standards.
Note: As a bare fragment, the compound exhibits moderate baseline affinity. It is the subsequent addition of the [5-methyl-3-(6-methyl-3-pyridyl)isoxazol-4-yl]methoxy moiety that yields the sub-10 nM potency of Alogabat.
Compound
Pharmacological Role
Target Selectivity
Binding Affinity (
Ki
)
Functional Potency (
EC50
)
Max Efficacy (
Emax
)
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Lead Fragment
GABA_A α5
~450 nM
~1.2 µM
45%
Alogabat (RG-7816)
Optimized Candidate
GABA_A α5
8.7 nM
261 nM
97%
Diazepam
Non-selective PAM
GABA_A α1, α2, α3, α5
~15 nM
~50 nM
100%
L-655,708
Inverse Agonist
GABA_A α5
0.7 nM
N/A (Inhibitory)
-40%
Self-Validating Experimental Protocols
The following methodologies detail the exact parameters required to execute this orthogonal validation. Every protocol includes internal controls to ensure the system is self-validating.
Causality: The FLIPR assay uses a fluorescent membrane potential dye. When the PAM enhances GABA-mediated Cl⁻ influx, the cell hyperpolarizes, quenching the dye's fluorescence.
Self-Validation: We use an
EC20
concentration of GABA. If the fragment is a true PAM, it will increase the signal only in the presence of GABA. We use L-655,708 (an α5 inverse agonist) to reverse the effect, proving the modulation is specifically α5-mediated.
Cell Preparation: Plate HEK293 cells stably expressing human GABA_A α5β3γ2 subunits at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate for 24 hours at 37°C.
Dye Loading: Remove media and add 20 µL/well of FLIPR Membrane Potential Assay Kit Blue (Molecular Devices) dissolved in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Incubate for 45 mins at room temperature.
Compound Addition: Using an automated liquid handler, add 10 µL of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (10-point dose-response, 0.1 µM to 100 µM). Incubate for 10 minutes.
Agonist Challenge: Read baseline fluorescence for 10 seconds. Inject 10 µL of GABA at an
EC20
concentration (predetermined via a daily GABA dose-response control).
Data Acquisition & Normalization: Record fluorescence for 3 minutes. Normalize the response to the maximum effect elicited by 100 µM Diazepam (100% control) and assay buffer (0% control). Calculate the Z'-factor; assays are only valid if Z' > 0.5.
Causality: FLIPR dyes can bind to lipophilic fragments, creating false signals. Patch-clamp directly measures the macroscopic chloride currents across the cell membrane, providing absolute biophysical proof of channel modulation.
Cell Harvesting: Harvest the same HEK293 α5β3γ2 cells using Detachin. Suspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
Whole-Cell Configuration: Load cells onto a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with an intracellular solution (120 mM CsCl, 20 mM TEA-Cl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2). Voltage-clamp the cells at -70 mV.
Baseline Recording: Apply GABA (
EC20
) for 3 seconds to establish the baseline peak inward chloride current (
IGABA
). Wash out for 60 seconds.
Test Article Application: Pre-incubate the cell with 3 µM of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide for 30 seconds.
Co-Application: Co-apply the fragment + GABA (
EC20
). Measure the new peak current (
ITest
).
Validation: Calculate potentiation as
(ITest/IGABA)×100
. Wash out the compound and re-apply GABA alone to ensure the current returns to baseline, validating that the compound is not permanently altering membrane integrity.
Causality: Functional assays prove the channel opens, but they do not prove where the drug binds. By displacing[³H]RO0154513—a highly selective radioligand for the GABA_A α5 benzodiazepine site—we confirm direct target engagement at the allosteric interface .
Membrane Preparation: Homogenize HEK293 α5β3γ2 cells in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer.
Assay Assembly: In a 96-well deep-well plate, combine:
50 µL of [³H]RO0154513 (final concentration 1 nM).
50 µL of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (varying concentrations).
100 µL of membrane suspension (approx. 20 µg protein/well).
Incubation: Incubate the mixture for 60 minutes at 4°C to reach equilibrium.
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash filters three times with ice-cold buffer.
Detection & Self-Validation: Add scintillation cocktail and read on a MicroBeta counter. Define Non-Specific Binding (NSB) using 10 µM Flumazenil. Calculate the
IC50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
References
Darmani, G., et al. "Preclinical pharmacology of alogabat: a novel GABA A -α5 positive allosteric modulator targeting neurodevelopmental disorders with impaired GABA A signaling." Frontiers in Pharmacology, 2024. Available at:[Link]
Validation
A Comparative Guide to the Selectivity and Cross-Reactivity of SR-4835, a Dual CDK12/13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the selectivity and cross-reactivity profile of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, also known a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity and cross-reactivity profile of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, also known as SR-4835. As a potent, orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), SR-4835 presents a compelling profile for therapeutic development, particularly in oncology. This document will delve into its mechanism of action, compare its performance against other notable CDK12/13 inhibitors, and provide detailed experimental protocols for its characterization.
Introduction to SR-4835: A Dual-Action Inhibitor
SR-4835 is a highly selective small molecule that targets CDK12 and CDK13, two kinases crucial for regulating gene transcription.[1][2][3] Its primary mechanism of action is as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases.[1][4] Uniquely, SR-4835 also functions as a "molecular glue," inducing the degradation of Cyclin K, the regulatory partner of CDK12 and CDK13.[1][5][6] This dual action of direct inhibition and targeted degradation distinguishes SR-4835 from many other kinase inhibitors.
The inhibition of CDK12/13 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, leading to impaired transcriptional elongation and the downregulation of genes involved in the DNA damage response (DDR), such as BRCA1 and ATM.[1][7] This targeted suppression of the DDR pathway makes cancer cells more susceptible to DNA-damaging agents and PARP inhibitors, creating a synthetic lethal therapeutic strategy.[1][8]
Comparative Selectivity and Potency Profile
A hallmark of a valuable chemical probe and a promising drug candidate is its selectivity. SR-4835 has demonstrated a remarkable selectivity profile in broad kinase screening.
Biochemical Potency and Selectivity of SR-4835
The following table summarizes the in vitro inhibitory activity of SR-4835 against its primary targets and selected off-targets.
As the data indicates, SR-4835 exhibits potent, low nanomolar inhibition of CDK12 and CDK13, while its affinity for other kinases, such as GSK3α/β and CDK6, is significantly lower, demonstrating a wide therapeutic window.
Comparison with Other CDK12/13 Inhibitors
To provide a broader context, the table below compares the biochemical potency of SR-4835 with other known CDK12/13 inhibitors, including both covalent and non-covalent modulators.
This comparison highlights the distinct profiles of these inhibitors. While covalent inhibitors like THZ531 and BSJ-01-175 can offer enhanced potency and duration of action, they may also present challenges related to off-target reactivity and potential toxicity.[11][14] Non-covalent inhibitors like Dinaciclib and NVP-2, while potent, lack the selectivity of SR-4835.[13] The unique molecular glue activity of SR-4835 provides an additional layer of efficacy through targeted protein degradation.[5][6]
Experimental Methodologies for Selectivity Profiling
The accurate assessment of a compound's selectivity is paramount. The following are detailed protocols for key assays used to characterize inhibitors like SR-4835.
ADP-Glo™ Kinase Assay for IC50 Determination
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the ADP concentration.[15][16]
Workflow Diagram:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound (e.g., SR-4835) at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
[17]5. Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or mass spectrometry.
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples to generate thermal melt curves. A shift in the melting temperature (Tm) indicates target stabilization by the compound.
Signaling Pathway and Downstream Effects
The inhibition of CDK12 by SR-4835 has profound effects on cellular signaling pathways, primarily through the disruption of transcription.
CDK12 Signaling Pathway Diagram:
Caption: The role of CDK12 in the DNA damage response and the mechanism of action of SR-4835.
As depicted, CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of a specific subset of genes, including those integral to the DNA damage response. [18][19]SR-4835 inhibits this process, leading to reduced expression of DDR proteins. This impairment of the DNA repair machinery sensitizes cancer cells to endogenous and exogenous DNA damage, ultimately leading to apoptosis.
[1]
Conclusion
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (SR-4835) is a highly potent and selective dual inhibitor of CDK12 and CDK13. Its unique dual mechanism of ATP-competitive inhibition and molecular glue-induced degradation of Cyclin K sets it apart from other CDK12/13 inhibitors. The comprehensive selectivity profile, supported by robust experimental data, underscores its potential as a valuable research tool and a promising therapeutic candidate. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize this and other novel kinase inhibitors.
References
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
Gao, X., and Chen, J. (2021). Targeting CDK12 for Cancer Therapy: Function, Mechanism, and Drug Discovery. Frontiers in Oncology, 10, 613358.
Kozicka, Z., and Thomä, N. H. (2021). The expanding role of molecular glues in targeted protein degradation.
Quereda, V., Bayle, S., Vena, F., et al. (2019). Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer. Cancer Cell, 36(5), 545-558.e7.
In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. Available at: [Link]
A molecular glue that promotes cyclin K degradation. IRIC - Institute for Research in Immunology and Cancer. (2024). Available at: [Link]
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link]
CDK12: cellular functions and therapeutic potential of versatile player in cancer. Oxford Academic. Available at: [Link]
The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma. PubMed. Available at: [Link]
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link]
Bao, Y., Chang, Y., Tien, J. C.-Y., et al. (2023). CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models.
ADP-Glo kinase assay. Bio-protocol. Available at: [Link]
CDK12 Promotes the Proliferation, Migration, and Angiogenesis of Gastric Carcinoma via Activating the PI3K/AKT/mTOR Signaling Pathway. PubMed. Available at: [Link]
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]
Inhibition of CDK12 induces cancer cell dependence on activated P-TEFb via the ATM-stimulated p53 and NF-κB pathways. bioRxiv. Available at: [Link]
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. PMC. Available at: [Link]
Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors. PMC. Available at: [Link]
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. Available at: [Link]
The reversible inhibitor SR-4835 binds Cdk12/Cyclin K in a non-canonical G-loop conformation. ResearchGate. Available at: [Link]
Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma. PMC. Available at: [Link]
Discovery of a Selective and Potent Inhibitor of Cyclin-Dependent Kinase 12/13 Employing a Noncovalent Mechanism. ACS Medicinal Chemistry Letters. Available at: [Link]
The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma. ResearchGate. Available at: [Link]
The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma. bioRxiv. Available at: [Link]
The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation. PMC. Available at: [Link]
Structure-Activity Relationship Study of THZ531 Derivatives Enables the Discovery of BSJ-01-175 as a Dual CDK12/13 Covalent Inhibitor with Efficacy in Ewing Sarcoma. ResearchGate. Available at: [Link]
Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13. Journal of Medicinal Chemistry. Available at: [Link]
Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01-175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma. PubMed. Available at: [Link]
Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor. PubMed. Available at: [Link]
Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. ResearchGate. Available at: [Link]
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at: [Link]
The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation. PubMed. Available at: [Link]
Benchmarking 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in High-Throughput Screening: A Scaffold Comparison Guide
Executive Summary In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of a core chemical scaffold dictates the success of a campaign. Random library screening often yields hi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of a core chemical scaffold dictates the success of a campaign. Random library screening often yields hits with poor pharmacokinetic profiles. To circumvent this, targeted campaigns utilize "privileged scaffolds"—building blocks pre-optimized for specific biological target classes.
This guide benchmarks 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (also known as 6-chloro-N-(tetrahydropyran-4-yl)pyridazine-3-carboxamide), a highly specialized intermediate famously utilized in the synthesis of Alogabat, a clinical-stage Positive Allosteric Modulator (PAM) of the GABAA α5 receptor (1)[1]. We objectively compare its performance against alternative heterocyclic scaffolds and provide self-validating experimental protocols for its deployment in HTS.
Mechanistic Rationale: The Pyridazine-Oxanyl Axis
The structural causality behind selecting this specific molecule for Central Nervous System (CNS) target screening lies in its tripartite functional design:
Pyridazine Core: The pyridazine heterocycle possesses a high dipole moment (approx. 4 Debye) and robust, dual hydrogen-bonding capacity, which is critical for engaging the peptide backbone at allosteric binding sites (2)[2]. Furthermore, it inherently exhibits low cytochrome P450 (CYP) inhibition and reduced hERG potassium channel liability compared to other basic heterocycles[2].
6-Chloro Substituent: The highly electron-deficient nature of the pyridazine ring activates the C6-chlorine, making it an ideal, highly reactive electrophilic handle for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.
N-(oxan-4-yl)carboxamide: Replacing traditional lipophilic aromatic rings with a saturated, oxygen-containing tetrahydropyran (oxanyl) ring significantly lowers the compound's logP. This enhances aqueous solubility—preventing false negatives caused by compound aggregation in HTS assays—while maintaining excellent blood-brain barrier (BBB) penetrance.
Benchmark Comparison: Alternative Scaffolds in HTS
When targeting the benzodiazepine binding site of GABAA receptors, researchers historically relied on alternative scaffolds. However, as demonstrated in the comparative data below, the chloropyridazine-oxanyl core offers a superior balance of chemical reactivity and functional selectivity.
Table 1: Scaffold Performance Metrics in GABAA-Targeted HTS
Core Scaffold
HTS Library Reactivity (Derivatization)
Functional Selectivity (GABAA Subtypes)
Aqueous Solubility (logS)
hERG / Off-Target Liability Risk
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
High (Facile SNAr/Suzuki at C6)
High (α5 PAM preference)
Excellent (Oxanyl ring lowers logP)
Low
Triazolopyridazines (e.g., TPA023 core)
Moderate (Complex multi-step core synthesis)
Poor to Moderate (Often non-selective or partial agonists)
Moderate
Medium
Imidazopyridazines
Moderate (Requires pre-functionalized precursors)
Moderate (α2/α3 preference)
Poor (Highly lipophilic)
High
3-Aminopyridazines
High (Amine functionalization)
Low (Often defaults to kinase/MAO targets)
Good
Medium (Basic amine issues)
Data supported by historical optimization campaigns for GABAA modulators (3)[3] and triazolopyridazine clinical evaluations (4)[4].
Caption: Workflow for HTS library generation and screening using the chloropyridazine scaffold.
Protocol A: High-Throughput Library Generation via Late-Stage Functionalization
Objective: Generate a diverse library of >1,000 compounds using the core scaffold via Suzuki-Miyaura cross-coupling.
Causality: The steric bulk of the oxanyl amide requires a highly active, sterically accommodating catalyst. We utilize Pd(dppf)Cl2 because the bidentate dppf ligand prevents catalyst poisoning by the adjacent pyridazine nitrogens.
Reaction Setup: Dispense 10 mM of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide into 384-well reaction blocks. Add 1.2 eq of diverse aryl/heteroaryl boronic acids per well.
Catalysis: Add 5 mol% Pd(dppf)Cl2 and 2.0 eq K2CO3 in a degassed 1,4-dioxane/H2O (4:1) solvent mixture.
Incubation: Seal the blocks and heat at 90°C for 12 hours.
Purification: Filter the crude mixtures through a high-throughput Celite/Silica Solid Phase Extraction (SPE) plate to remove palladium black and inorganic salts.
Self-Validation System (Quality Control): Include a dedicated control well containing a highly reactive standard (e.g., phenylboronic acid). Perform LC-MS exclusively on this well. Validation Gate: The entire 384-well plate is only cleared for downstream biological screening if the control well demonstrates >95% conversion to the expected coupling product.
Objective: Screen the generated library for Positive Allosteric Modulators (PAMs) of the GABAA α5 receptor (5)[5].
Causality: GABAA is a ligand-gated chloride channel. PAM binding enhances GABA-mediated Cl- influx, causing rapid cellular hyperpolarization. FMP dyes alter their fluorescence intensity in response to voltage changes, providing a non-radioactive, kinetic readout perfectly suited for 384-well microplates.
Cell Preparation: Plate HEK293 cells stably expressing human GABAA α5β3γ2 receptors in a 384-well clear-bottom plate at a density of 10,000 cells/well. Incubate overnight at 37°C.
Dye Loading: Remove media and add the FMP dye solution (e.g., FLIPR Membrane Potential Assay Kit). Incubate for 30 minutes at 37°C.
Compound Addition: Dispense test compounds from the synthesized library to achieve a 10 μM final concentration. Incubate for 10 minutes to allow allosteric site binding.
Agonist Addition & Readout: Inject GABA at its EC20 concentration. Continuously measure fluorescence (Ex 530 nm / Em 565 nm) for 3 minutes using a kinetic plate reader.
Self-Validation System (Assay Integrity): Every plate must contain three internal controls to validate the data:
Validation Gate: Calculate the Z'-factor between the Baseline Control and the Positive Control. The assay plate is strictly accepted only if Z' ≥ 0.5 , ensuring robust signal-to-noise separation and validating the absence of edge effects.
Caption: Mechanism of GABAA receptor allosteric modulation and the resulting HTS assay readout.
[3] Title: Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)
Source: Journal of Medicinal Chemistry - ACS Publications
URL:
[4] Title: Benzodiazepine Binding Site Occupancy by the Novel GABA(A) Receptor Subtype-Selective Drug 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023)
Source: ResearchGate
URL:
A Comparative Guide to the Off-Target Profile of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Executive Summary This guide provides a comprehensive framework for characterizing the selectivity and off-target effects of the novel investigational compound, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (hereafter d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This guide provides a comprehensive framework for characterizing the selectivity and off-target effects of the novel investigational compound, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (hereafter designated as Compound X ). Given the therapeutic potential of the pyridazine carboxamide scaffold as kinase inhibitors, we hypothesize that Compound X is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression and a high-value target in oncology.[1][2] This document outlines a rigorous, multi-tiered experimental strategy to define the compound's activity, from initial biochemical potency to broad kinome selectivity and cellular off-target liabilities.
To establish a meaningful context for its performance, Compound X is compared against two well-characterized CDK inhibitors: Dinaciclib , a potent pan-CDK inhibitor (CDK1, 2, 5, 9), and Palbociclib , a highly selective CDK4/6 inhibitor.[3][4] By benchmarking against these agents, we aim to construct a comprehensive selectivity profile for Compound X, elucidating its potential therapeutic window and anticipating possible off-target-driven toxicities. The protocols detailed herein are designed as a self-validating system to ensure data integrity and reproducibility, providing researchers with the necessary tools to thoroughly evaluate this promising new chemical entity.
Introduction: The Rationale for Selective CDK2 Inhibition
The Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that form heterodimeric complexes with cyclin subunits to orchestrate cell cycle progression. Dysregulation of the CDK-cyclin axis is a hallmark of cancer, leading to uncontrolled cellular proliferation. While first-generation CDK inhibitors showed promise, their lack of selectivity resulted in significant toxicity.[5] The clinical success of selective CDK4/6 inhibitors like Palbociclib and Ribociclib in HR+/HER2- breast cancer has revitalized the field, demonstrating the power of targeted inhibition.[4][6]
However, intrinsic and acquired resistance to CDK4/6 inhibitors, often driven by the upregulation of Cyclin E and subsequent activation of CDK2, has emerged as a major clinical challenge.[7] This has created a compelling need for potent and highly selective CDK2 inhibitors to overcome resistance and expand the utility of CDK-targeted therapies.[1] Compound X, a novel pyridazine carboxamide, belongs to a chemical class known to produce potent kinase inhibitors.[8][9][10] This guide proposes a systematic evaluation to determine if Compound X is a selective CDK2 inhibitor and to characterize its off-target profile in comparison to established benchmarks.
Comparator Compounds:
Dinaciclib: A potent, intravenous inhibitor of CDK1, CDK2, CDK5, and CDK9. Its broad activity provides a benchmark for a less selective profile, highlighting potential off-targets within the CDK family and beyond.[3][11]
Palbociclib: An orally bioavailable, highly selective inhibitor of CDK4 and CDK6. It serves as the gold standard for a targeted inhibitor with a well-defined and narrow off-target profile, primarily manifesting as hematological toxicities due to on-target effects on hematopoietic progenitor cells.[4][12]
Below is a diagram illustrating the central role of the CDK2/Cyclin E complex in the G1/S cell cycle transition, the primary target pathway for Compound X.
Caption: Hypothesized mechanism of Compound X targeting the CDK2/Cyclin E pathway.
Biochemical Potency and Kinome-wide Selectivity
The foundational step in characterizing any inhibitor is to determine its potency against the primary target and its selectivity across the broader target family and the human kinome. A highly selective compound is more likely to have a favorable therapeutic window, minimizing off-target effects.
On-Target Potency Assessment
Causality: To validate our hypothesis, we must first quantify the binding affinity of Compound X for the CDK2/Cyclin E complex. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay, is an ideal choice.[13] It is a robust, high-throughput method that directly measures binding to the kinase, avoiding complications from substrate competition or enzyme activity variations.
Workflow: LanthaScreen® Eu Kinase Binding Assay
Caption: Workflow for the LanthaScreen® TR-FRET kinase binding assay.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay for CDK2 [14]
Reagent Preparation:
1X Kinase Buffer A: Prepare from 5X stock (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Perform a serial dilution of Compound X, Dinaciclib, and Palbociclib in 1X Kinase Buffer A containing DMSO to create 4X final concentrations.
Kinase/Antibody Solution (2X): Dilute recombinant CDK2/Cyclin E kinase and Eu-anti-tag antibody in 1X Kinase Buffer A.
Tracer Solution (4X): Dilute the Alexa Fluor™ 647-labeled ATP-competitive tracer in 1X Kinase Buffer A.
Assay Procedure (384-well plate):
Add 4 µL of 4X compound dilution to each well.
Add 8 µL of 2X Kinase/Antibody solution to all wells.
Initiate the reaction by adding 4 µL of 4X Tracer solution to all wells.
Incubation and Reading:
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm).
Plot the emission ratio against the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Causality: High potency against CDK2 is only meaningful if accompanied by high selectivity. Off-target kinase inhibition is a primary driver of unexpected toxicities. Therefore, profiling Compound X against a broad panel of human kinases is a critical step. This is typically performed by commercial vendors offering panels of hundreds of kinases, allowing for a comprehensive assessment of selectivity.
Data represents % inhibition at a 1 µM compound concentration.
Kinase
Compound X (% Inh)
Dinaciclib (% Inh)
Palbociclib (% Inh)
CDK2
98
99
<10
CDK1
25
99
<10
CDK4
<10
65
95
CDK5
15
99
<10
CDK6
<10
55
92
CDK9
45
99
<10
GSK3β
8
52
<5
BRD4
<5
40
<5
VEGFR2
<5
20
<5
Interpretation: The hypothetical data in Table 2 positions Compound X as a highly selective CDK2 inhibitor. Unlike Dinaciclib, it shows minimal activity against other CDKs like CDK1 and CDK4/6 at 1 µM.[3] It also avoids the off-target activity of Dinaciclib against bromodomains like BRD4.[15][16] This clean profile suggests a potentially superior therapeutic window compared to pan-CDK inhibitors.
Cellular Target Engagement and Off-Target Effects
Biochemical assays are essential but do not fully predict a compound's behavior in the complex intracellular environment. It is crucial to verify that Compound X engages its intended target, CDK2, within living cells and to assess its general impact on cell health.
Intracellular Target Engagement
Causality: To confirm that Compound X can penetrate the cell membrane and bind to CDK2, a target engagement assay is required. The NanoBRET™ Target Engagement assay is the state-of-the-art method for this purpose.[17][18] It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in real-time within living cells, providing a quantitative measure of intracellular affinity.
Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Experimental Protocol: NanoBRET™ for CDK2 [19][20]
Cell Preparation:
On Day 1, transfect HEK293 cells with a plasmid encoding a CDK2-NanoLuc® fusion protein.
On Day 2, harvest transfected cells and resuspend in Opti-MEM® I Reduced Serum Medium.
Assay Setup (96-well white assay plates):
Dispense cells into wells containing pre-plated serial dilutions of Compound X.
Add the NanoBRET™ tracer to all wells.
Incubation and Reading:
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
Read the plate within 20 minutes on a luminometer equipped with 450 nm and 610 nm filters.
Data Analysis:
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
Plot the ratio against compound concentration to determine the cellular IC₅₀.
Causality: A critical component of off-target analysis is assessing general cytotoxicity. An ideal inhibitor should potently inhibit its target while having minimal impact on the viability of cells that do not depend on that target. We will use two orthogonal assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which measures membrane integrity. Performing these assays in a panel of cell lines (e.g., a CDK2-dependent cancer cell line like OVCAR-3 and a normal, non-cancerous cell line like hTERT-RPE1) can reveal potential on-target vs. off-target toxicity.
Workflow: Cytotoxicity Assessment
Caption: Parallel workflows for assessing cytotoxicity via MTT and LDH assays.
Interpretation: The hypothetical data suggests Compound X is highly potent in a CDK2-dependent cancer cell line while exhibiting low toxicity in a normal cell line, resulting in a large therapeutic index. This profile is superior to the pan-inhibitor Dinaciclib, which shows toxicity in the normal cell line at a much lower concentration.[11] Palbociclib, as expected, is not potent in this CDK2-driven model.[6]
Conclusion and Future Directions
This guide outlines a comprehensive, phased approach to characterizing the off-target profile of the novel pyridazine carboxamide, Compound X. The proposed experimental plan, leveraging industry-standard assays, is designed to build a robust data package, starting from biochemical potency and culminating in cellular selectivity and toxicity assessment.
Based on our hypothetical results, Compound X emerges as a promising candidate: a potent and highly selective CDK2 inhibitor with strong intracellular target engagement and a wide therapeutic index in vitro. This profile compares favorably to both the pan-CDK inhibitor Dinaciclib and the selective CDK4/6 inhibitor Palbociclib, suggesting it may overcome the limitations of both.
The logical next steps for a compound with this profile would include:
Mechanism of Action Studies: Confirming cell cycle arrest at the G1/S transition via flow cytometry.
In Vivo Pharmacokinetics: Assessing oral bioavailability, half-life, and drug exposure in animal models.
In Vivo Efficacy Studies: Evaluating anti-tumor activity in xenograft models of CDK2-dependent cancers (e.g., CCNE1-amplified ovarian or gastric cancer).
Preliminary Safety/Tolerability: Determining the maximum tolerated dose (MTD) in rodent models and monitoring for off-target toxicities, such as the neutropenia commonly observed with CDK inhibitors.[12]
By following this structured evaluation, researchers can generate the critical data needed to validate 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide as a viable clinical candidate for CDK2-driven malignancies.
References
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
Clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Li, Y., et al. (n.d.). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PMC. Retrieved from [Link]
Duan, J. J., et al. (2025, August 5). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Duan, J. J., et al. (2014, December 15). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
O'Brien, D. F., et al. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]
Niesen, F. H., et al. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Retrieved from [Link]
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
AstraZeneca. (2025, February 10). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. ACS Figshare. Retrieved from [Link]
Gelerinter, M., et al. (2025, January 10). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. The Oncologist. Retrieved from [Link]
Marchio, C., et al. (2022, February 1). Ribociclib Cytotoxicity Alone or Combined With Progesterone and/or Mitotane in in Vitro Adrenocortical Carcinoma Cells. PubMed. Retrieved from [Link]
Wang, H., et al. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Retrieved from [Link]
De Cicco, M., et al. (2021, December 7). Ribociclib Cytotoxicity Alone or Combined With Progesterone and/or Mitotane in in Vitro Adrenocortical Carcinoma Cells. IRIS. Retrieved from [Link]
Poortmans, P., et al. (n.d.). Unexpected toxicity of CDK4/6 inhibitor palbociclib and radiotherapy. PMC. Retrieved from [Link]
Machleidt, T., et al. (2024, June 13). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. PMC. Retrieved from [Link]
Bjelosevic, S., et al. (2019, October 10). Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Profiling of dinaciclib against a panel of 24 bromodomains. Retrieved from [Link]
Acellera. (n.d.). Discovery of CDK2 inhibitors. Retrieved from [Link]
American Chemical Society. (2013, September 5). Cyclin-Dependent Kinase Inhibitor Dinaciclib Interacts with the Acetyl-Lysine Recognition Site of Bromodomains. ACS Publications. Retrieved from [Link]
Bjelosevic, S., et al. (2019, October 10). Combining ribociclib with cytotoxic drugs does not enhance cytotoxicity. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Combining ribociclib with cytotoxic drugs did not increase.... Retrieved from [Link]
EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors. Retrieved from [Link]
Drug Hunter. (2025, April 18). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Retrieved from [Link]
Maruca, A., et al. (2021, March 8). Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells. PMC. Retrieved from [Link]
OncLive. (2024, October 7). Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer. Retrieved from [Link]
Patsnap Synapse. (2024, September 30). CDK2 - Drugs, Indications, Patents. Retrieved from [Link]
Tan, J., et al. (2016, July 28). Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer. PMC. Retrieved from [Link]
Elkins, J. M., et al. (n.d.). The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. PMC. Retrieved from [Link]
Cancer Research UK. (n.d.). Palbociclib (Ibrance). Retrieved from [Link]
eScholarship.org. (n.d.). Protocol for performing and optimizing differential scanning fluorimetry experiments. Retrieved from [Link]
Breastcancer.org. (2025, December 23). Ibrance (palbociclib): What to Expect, Side Effects, and More. Retrieved from [Link]
Pfizer. (n.d.). About IBRANCE® (palbociclib) For mBC | Safety Info. Retrieved from [Link]
Breast Cancer Now. (n.d.). Palbociclib (Ibrance) - Uses, How to Take and Side Effects. Retrieved from [Link]
structural activity relationship (SAR) comparison of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Title: SAR Comparison Guide: 6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in Drug Discovery Executive Summary & Core Rationale In modern medicinal chemistry, the selection of bifunctional building blocks dictates not o...
Author: BenchChem Technical Support Team. Date: April 2026
Title: SAR Comparison Guide: 6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamide in Drug Discovery
Executive Summary & Core Rationale
In modern medicinal chemistry, the selection of bifunctional building blocks dictates not only the efficiency of library synthesis but also the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) profile of the clinical candidate. 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide has emerged as a privileged scaffold, most notably utilized in the discovery and industrial-scale synthesis of Alogabat (RO7017773), a positive allosteric modulator (PAM) of the GABAA-α5 receptor[1],[2].
As an Application Scientist overseeing structural activity relationship (SAR) campaigns, I evaluate this scaffold based on two distinct functional hemispheres:
The Electrophilic Core (6-Chloro-pyridazine): Provides a highly tunable handle for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.
The Pharmacophore Tail (N-(oxan-4-yl)carboxamide): Imparts critical hydrogen-bonding capabilities, steric bulk for receptor subtype selectivity, and superior metabolic stability compared to traditional alkyl amides.
This guide objectively compares the performance of this specific building block against structural alternatives and provides self-validating experimental protocols for its application.
Structural Activity Relationship (SAR) Comparison
To understand why 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is superior for specific CNS targets, we must deconstruct its SAR performance against alternative moieties.
A. The Amide Substituent: Oxan-4-yl vs. Alternatives
The tetrahydropyran (oxan-4-yl) ring is not merely a solubilizing group; it is a critical driver of target engagement. In the context of GABAA-α5 PAMs, the oxygen atom in the oxane ring acts as a weak hydrogen bond acceptor, interacting with specific residues in the allosteric binding pocket[3].
Performance Comparison: When compared to a cyclopropyl or simple methyl amide, the oxan-4-yl group forces the molecule into a rigid bioactive conformation. This steric bulk prevents the molecule from fitting into the tighter binding pockets of the α1, α2, and α3 subunits, thereby driving the exceptional 37-fold selectivity for α5 over α1[3]. Furthermore, the lack of easily oxidizable benzylic or unhindered alkyl C-H bonds grants it high resistance to liver microsomal degradation.
B. The Leaving Group: 6-Chloro vs. Fluoro/Bromo
For the synthesis of complex ethers (such as the isoxazole-alkoxide coupling used in Alogabat), the choice of halogen at the C6 position of the pyridazine ring dictates manufacturability[1].
Performance Comparison: While a 6-fluoro analog offers faster SNAr kinetics, it is highly prone to premature hydrolysis during storage and side reactions (e.g., ring-opening) under strongly basic conditions. The 6-bromo analog is more expensive and slower to react. The 6-chloro derivative provides the optimal thermodynamic balance—stable at room temperature but highly reactive when exposed to a strong alkoxide nucleophile at 30–50°C[1].
Experimental Data & Performance Metrics
The following tables summarize the comparative quantitative data driving the selection of this scaffold.
Table 1: SAR of the Amide Substituent at the Pyridazine-3-carboxamide Core (GABAA-α5 Binding)
Note: Data reflects the pharmacological profiling of the Alogabat series to illustrate the structural necessity of the oxan-4-yl group[3],[2].
Compound Variant
R-Group (Amide)
GABAA-α5 K_i (nM)
Selectivity (α5 vs α1)
Microsomal Stability (t_1/2, min)
Standard (Alogabat)
Oxan-4-yl
8.7
37x
>120
Alternative A
Cyclopropyl
~15.2
12x
45
Alternative B
Methyl
~42.5
5x
20
Alternative C
Unsubstituted (-NH2)
>100.0
<2x
<10
Table 2: Leaving Group Reactivity in SNAr (Scale-up Suitability)
Leaving Group (C6)
SNAr Conversion (%)
Impurity Profile
Suitability for Industrial Scale
Chloro (Standard)
>95%
Low
Excellent (Optimal balance)
Fluoro
>98%
High (Hydrolysis)
Poor (Too reactive)
Bromo
~85%
Moderate
Fair (Slower reaction)
Mechanistic Visualization
The following diagram illustrates the synthetic utilization of the scaffold and its downstream pharmacological mechanism of action.
Fig 1: Synthetic utilization and pharmacological pathway of the oxanyl-pyridazine scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in causality explanations and self-validation quality control (QC) steps.
Protocol A: SNAr Coupling of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
This protocol details the coupling of the scaffold with a complex alcohol to generate an SAR library candidate[1].
Preparation: Suspend the target alcohol (e.g.,[5-methyl-3-(6-methyl-3-pyridyl)isoxazol-4-yl]methanol, 1.0 eq) in 2-methyl-THF and warm to 30°C.
Causality: 2-MeTHF is selected over standard THF because its limited water miscibility drastically improves phase separation during the downstream aqueous workup.
Deprotonation: Add a suspension of Sodium Hydride (NaH, 60% in oil, 1.05 eq) in 2-MeTHF. Stir for 1 hour.
Causality: NaH irreversibly deprotonates the primary alcohol, generating a highly nucleophilic alkoxide required to attack the electron-deficient pyridazine ring.
Coupling: Add 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (0.95 eq) in 5 equal portions over 1 hour.
Causality: The portion-wise addition controls the exothermic SNAr reaction, preventing localized heating that could lead to the degradation of the oxanyl ring.
Self-Validation Check (IPC): Withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS. Validation Gate: The reaction is only considered complete and ready for aqueous quench when the starting material peak (m/z 242[M+H]+) is <1% relative to the product peak.
Workup: Quench with water, warm to 50°C to ensure phase separation, and extract the organic layer.
Protocol B: In Vitro Radioligand Binding Assay ([3H]flumazenil)
This protocol measures the binding affinity (K_i) of the synthesized oxanyl-pyridazine derivatives at the GABAA-α5 receptor[2].
Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]flumazenil and varying concentrations of the test compound (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 4°C.
Causality:[3H]flumazenil is a known antagonist that binds to the benzodiazepine allosteric site. PAMs containing the oxanyl-pyridazine scaffold will competitively displace the radioligand, allowing for precise K_i determination.
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.
Self-Validation Check (QC): Include a known GABAA-α5 PAM (e.g., Alogabat) as a positive control plate. Validation Gate: The entire assay plate is validated only if the reference compound yields a K_i within 0.5 log units of its historical benchmark (8.7 nM)[3].
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS: 1178354-18-1) is a specialized synthetic building block characterized by a pyridazine ring, an amide linkage, a tetrahydropyran (oxan-4-yl) moiety, and a critical aryl...
Author: BenchChem Technical Support Team. Date: April 2026
6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS: 1178354-18-1) is a specialized synthetic building block characterized by a pyridazine ring, an amide linkage, a tetrahydropyran (oxan-4-yl) moiety, and a critical aryl chloride group. Because of its specific molecular architecture—combining both halogenated and nitrogen-rich functional groups—its disposal cannot be treated under generic non-hazardous or standard organic waste protocols.
As a Senior Application Scientist, I have designed this operational guide to provide researchers and EHS professionals with the mechanistic rationale and step-by-step methodologies required to safely manage, classify, and dispose of this compound, ensuring absolute regulatory compliance and environmental safety.
Mechanistic Rationale for Disposal Protocols
The disposal strategy for 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is dictated by two primary structural liabilities:
The Aryl Chloride Group (Halogenation): When subjected to standard, low-temperature thermal destruction, the carbon-chlorine bonds can homolytically cleave and recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[1]. To prevent this, the compound must strictly be routed to a Halogenated Organic Waste stream. This ensures it is processed in a high-temperature rotary kiln or liquid injection incinerator (>1100°C) equipped with caustic scrubbing (NaOH) to neutralize the resulting hydrochloric acid (HCl) gas[1][2].
The Pyridazine Ring & Amide Bond (Nitrogen Content): The high nitrogen density in the molecule means that combustion will generate significant nitrogen oxides (NOx). Mixing this compound with incompatible oxidizers prior to disposal can lead to exothermic degradation or off-gassing.
Standard environmental health and safety (EHS) guidelines mandate that any waste stream exceeding a 5% halogen content must be segregated from non-halogenated streams[3]. Even if 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide is dissolved in a non-halogenated solvent (like DMSO or Methanol), the presence of the chlorinated solute dictates that the entire mixture must be treated as halogenated waste[3][4].
The following self-validating protocol ensures that the chemical is safely contained, classified, and prepared for EHS pickup.
Phase 1: Waste Characterization & Segregation
Determine Physical State: Identify if the waste is a pure solid (expired powder, contaminated pipette tips) or a liquid solution (dissolved in assay buffers or organic solvents).
Solvent Verification (For Liquids): If the compound is in solution, verify the solvent. Do not mix this waste with aqueous acidic streams or heavy metal waste. Segregate strictly into the Halogenated Organic Solvent stream[3].
Validation Check: Ensure the water content of the liquid waste container does not exceed 20%. High water content in a halogenated stream drastically lowers the BTU (heating value) during incineration, which can result in incomplete combustion and EHS rejection[4].
Phase 2: Containerization
Select Compatible Material: Use High-Density Polyethylene (HDPE) containers or PTFE-lined glass bottles. Avoid metal containers, as trace moisture can react with the chlorinated compound over time to form corrosive HCl micro-environments.
Venting: If the waste contains reactive solvents or is a mixture from an assay, use a vented cap to prevent pressure accumulation from incidental off-gassing.
Secondary Containment: Place the primary container within a secondary spill tray capable of holding 110% of the primary container's volume.
Phase 3: Spill Response & Neutralization (In-Lab)
Solid Spills: Do not use water, as this spreads the contaminant. Use a HEPA-filtered vacuum or sweep the powder gently using damp, chemically inert absorbent pads. Double-bag the contaminated pads in 6-mil polyethylene bags and label as "Halogenated Solid Waste"[2].
Liquid Spills: Evacuate the immediate area. Apply a non-combustible absorbent (e.g., diatomaceous earth or sand) to the spill[2]. Once absorbed, scoop the material using non-sparking tools into an HDPE solid waste bucket.
Quantitative Waste Stream Parameters
To assist laboratory managers in auditing their waste streams, the following table summarizes the strict EHS parameters required for the disposal of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide compared to standard waste.
Waste Stream Classification
Max Water Content
Halogen Limit
Incineration Temp Req.
Required Scrubber System
Halogenated Organic (Target)
< 20%
Unlimited
> 1100°C
Caustic (NaOH) for HCl
Non-Halogenated Organic
< 20%
< 5%
~ 900°C - 1000°C
Standard Particulate
Aqueous Waste
> 80%
< 1%
N/A (Treatment Plant)
N/A
Waste Routing Visualization
The following decision matrix illustrates the logical flow for routing 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide based on its physical state in the laboratory.
Figure 1: Decision matrix for the disposal of halogenated pyridazine derivatives.
References
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes
United States Environmental Protection Agency (EPA)[Link]
UWO Guide to Classifying Unwanted Materials
University of Wisconsin Oshkosh - Environmental Health and Safety[Link]
A Researcher's Guide to the Safe Handling of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS No. 1178354-18-1).
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS No. 1178354-18-1). In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is paramount. This guide is built upon established best practices for handling novel chemical entities, particularly those containing halogenated heterocyclic moieties like chlorinated pyridazines, which are known to possess biological activity and potential toxicity.
Hazard Assessment: Understanding the Risks
Due to the novelty of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, comprehensive toxicological data is not yet available. Therefore, a risk assessment must be conducted based on the structural components of the molecule. The primary hazards are associated with the chlorinated pyridazine ring system. Halogenated organic compounds can present a range of health risks, including skin and eye irritation, respiratory tract irritation, and potential for more severe effects with prolonged exposure.[1][2] Organochlorines, as a class, can exhibit neurological toxicity upon significant exposure.[3]
Key Structural Features and Potential Hazards:
Chlorinated Pyridazine Core: This functional group is the primary source of potential hazard. Halogenated aromatic and heterocyclic compounds are often biologically active and may be toxic.
Carboxamide Moiety: While generally less reactive, amides can still pose irritation risks.
Oxane Ring: This saturated heterocyclic component is less likely to contribute significantly to the compound's toxicity but should be handled with care as part of the overall molecule.
Given these structural alerts, it is prudent to treat this compound as a potentially hazardous substance. All handling procedures should aim to minimize direct contact and the generation of aerosols or dust.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to any potentially hazardous chemical is through robust engineering controls.
Chemical Fume Hood: All weighing, reconstitution, and other manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood.[2][4] This is critical to prevent the inhalation of any airborne particles or vapors.
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Designated Work Area: All work with this compound should be confined to a designated area to prevent cross-contamination.[2] This area should be clearly labeled.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.[5] The following table outlines the minimum required PPE for handling 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide.
Note on Glove Selection: Always consult the glove manufacturer's compatibility chart to ensure the selected gloves provide adequate protection against the specific solvents being used with the compound.[2] Regularly inspect gloves for any signs of degradation or perforation and change them frequently.
Procedural Guidance for Safe Handling
The following step-by-step workflow is designed to minimize exposure during routine laboratory operations.
Preparation and Weighing
Don appropriate PPE as outlined in the table above for moderate-hazard activities.
Perform all operations within a certified chemical fume hood.
Gently handle the container to avoid creating dust.
Use a dedicated spatula and weighing paper.
Carefully transfer the desired amount of the compound.
Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe and dispose of it as hazardous waste.
Securely close the primary container before removing it from the fume hood.
Solution Preparation
Ensure all necessary equipment (e.g., vials, solvents, pipettes) is inside the fume hood.
Add the solvent to the solid compound slowly to avoid splashing.
Cap the vial or flask securely before mixing or sonicating.
If heating is required, use a controlled heating mantle or water bath, never an open flame.[4]
Logical Workflow for Safe Chemical Handling
Caption: Decision tree for proper waste segregation and disposal.
References
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
Environmental Health & Safety. Halogenated Solvents. Washington State University. [Link]
PSFC. Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
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